molecular formula C14H21NO5 B016182 N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine CAS No. 887353-54-0

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Cat. No.: B016182
CAS No.: 887353-54-0
M. Wt: 283.32 g/mol
InChI Key: NRRQFYQWGDXZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, also known as N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxy-2-methoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRQFYQWGDXZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402154
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-54-0
Record name Carbamic acid, [2-(4-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

[1]

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The core structural challenge lies in the 1,2,4-oxygenation pattern of the benzene ring. The target molecule requires an ethylamine chain at position 1, a methoxy group at position 2, and a free hydroxyl at position 4.

Starting from the commercially available 2-methoxyhydroquinone (2-methoxy-1,4-benzenediol), the synthesis requires distinguishing between the two phenolic hydroxyl groups.

  • OH at C1: Sterically hindered by the adjacent ortho-methoxy group.

  • OH at C4: Sterically accessible and electronically activated.

Strategic Decision: Direct alkylation of 2-methoxyhydroquinone with the ethylamine chain would predominantly occur at the more accessible C4 position, yielding the wrong isomer. Therefore, a protection-deprotection strategy is required. We must selectively block the C4-OH first, force alkylation at the hindered C1-OH, and then deprotect C4.

Retrosynthetic Pathway (Visualization)

RetrosynthesisTargetTarget MoleculeN-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylaminePrecursor1Intermediate AN-Boc-2-(4-benzyloxy-2-methoxyphenoxy)-ethylaminePrecursor1->TargetHydrogenolysis(Bn Deprotection)Precursor2Scaffold4-(Benzyloxy)-2-methoxyphenolPrecursor2->Precursor1Williamson Ether Synthesis(Alkylation at C1)StartingMaterialStarting Material2-MethoxyhydroquinoneStartingMaterial->Precursor2Selective Benzylation(Protection at C4)ReagentLinker ReagentN-Boc-2-bromoethylamineReagent->Precursor1

Figure 1: Retrosynthetic logic prioritizing steric control to ensure correct regiochemistry.

Part 2: Detailed Experimental Protocols

Step 1: Selective Protection (Synthesis of 4-Benzyloxy-2-methoxyphenol)

This step exploits the steric difference between the C1 and C4 hydroxyls. The bulky benzyl bromide will preferentially attack the unhindered C4-OH.

Reagents:

  • 2-Methoxyhydroquinone (1.0 eq)

  • Benzyl bromide (BnBr) (1.0 eq) — Strict stoichiometry is vital to avoid bis-alkylation.

  • Potassium Carbonate (

    
    ) (1.1 eq)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-methoxyhydroquinone (10.0 g, 71.3 mmol) and anhydrous Acetone (150 mL).

  • Base Addition: Add

    
     (10.8 g, 78.4 mmol) and stir at room temperature for 15 minutes.
    
  • Controlled Addition: Add Benzyl bromide (8.5 mL, 71.3 mmol) dropwise over 30 minutes via an addition funnel.

    • Technical Note: Slow addition prevents localized high concentrations of electrophile, minimizing the formation of the 1,4-bis(benzyloxy) byproduct.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude residue will contain the desired 4-Bn product, some bis-Bn byproduct, and unreacted starting material. Purify via column chromatography (

    
    , Gradient 0-20% EtOAc in Hexane).
    
    • Target Yield: ~65-75%

    • Validation: 1H NMR should show a singlet for the benzylic

      
       (~5.0 ppm) and integration for 5 aromatic protons from the benzyl group.
      
Step 2: Ether Linkage Installation (The Critical Coupling)

With the C4-OH blocked, the C1-OH is forced to react. Due to the steric hindrance of the ortho-methoxy group, this reaction requires stronger forcing conditions or a better leaving group on the alkyl chain.

Reagents:

  • 4-Benzyloxy-2-methoxyphenol (Intermediate from Step 1) (1.0 eq)

  • N-Boc-2-bromoethylamine (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) — Cesium is preferred over Potassium here due to the "cesium effect" which aids alkylation of hindered phenols.
    
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst.

  • Solvent: DMF (Dimethylformamide), anhydrous.

Protocol:

  • Preparation: Dissolve 4-benzyloxy-2-methoxyphenol (5.0 g, 21.7 mmol) in anhydrous DMF (50 mL).

  • Activation: Add

    
     (10.6 g, 32.5 mmol) and KI (0.36 g, 2.1 mmol). Stir at RT for 20 mins.
    
  • Alkylation: Add N-Boc-2-bromoethylamine (5.8 g, 26.0 mmol).

  • Heating: Heat the reaction to

    
     for 12–16 hours.
    
    • Caution: Do not exceed

      
       to avoid thermal decomposition of the Boc group (isobutylene release).
      
  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product is lipophilic and may precipitate.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (

    
    , Hexane:EtOAc 4:1).
    
    • Intermediate:N-Boc-2-(4-benzyloxy-2-methoxyphenoxy)-ethylamine .

Step 3: Global Deprotection (Hydrogenolysis)

The final step removes the benzyl group without affecting the Boc group (which is acid-labile, not reduction-labile) or the methyl ether.

Reagents:

  • Intermediate from Step 2.[3]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1 atm).
    
  • Solvent: Methanol (MeOH) or EtOH.

Protocol:

  • Setup: Dissolve the intermediate (4.0 g) in MeOH (40 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (0.4 g) under a nitrogen stream (Pyrophoric hazard).

  • Reduction: Purge the vessel with

    
     three times. Stir vigorously under 
    
    
    atmosphere (balloon) at RT for 4–8 hours.
  • Monitoring: Reaction is complete when TLC shows the disappearance of the non-polar starting material and appearance of a more polar spot (free phenol).

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the target compound as an off-white to pale yellow solid/oil.

Part 3: Data & Validation

Physicochemical Profile[1][4][5][6][7][8][9][10][11][12][13]
PropertySpecification
Chemical Formula

Molecular Weight 283.32 g/mol
Appearance Off-white to pale orange solid or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Stability Store at -20°C; Hygroscopic
Expected NMR Characterization (DMSO-d6)
  • 
     8.8 ppm (s, 1H):  Phenolic -OH (Position 4).
    
  • 
     6.8 - 6.3 ppm (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
    
  • 
     6.9 ppm (t, 1H):  Carbamate -NH.
    
  • 
     3.85 ppm (t, 2H): 
    
    
    (Ether linkage).
  • 
     3.70 ppm (s, 3H): 
    
    
    (Methoxy group).
  • 
     3.25 ppm (q, 2H): 
    
    
    (Ethylamine chain).
  • 
     1.38 ppm (s, 9H):  Boc tert-butyl group.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Formation of bis-benzylated product.Reduce BnBr equivalents to 0.95 eq; Ensure dropwise addition is very slow.
Incomplete Alkylation (Step 2) Steric hindrance of 2-OMe group.Switch base to

; Add catalytic TBAI (Tetrabutylammonium iodide); Increase temp to

.
Boc Loss Acidic impurities or excessive heat.Ensure solvents are acid-free; Keep reaction temp below

.

Part 4: Reaction Workflow Diagram

WorkflowStart2-MethoxyhydroquinoneStep1Step 1: Benzylation(BnBr, K2CO3, Acetone)Reflux 4hStart->Step1Inter14-Bn-2-OMe-PhenolStep1->Inter1Selectivity ControlStep2Step 2: Alkylation(N-Boc-Br-Ethylamine, Cs2CO3)DMF, 60°CInter1->Step2Inter2Protected LinkerStep2->Inter2Ether Bond FormationStep3Step 3: Hydrogenolysis(H2, Pd/C, MeOH)Inter2->Step3FinalFinal ProductN-tert-Boc-2-(4-OH-2-OMe-phenoxy)-ethylamineStep3->FinalDeprotection

Figure 2: Operational workflow for the 3-step synthesis.

References

  • Guidechem. (2025). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine - Chemical Profile and CAS 887353-54-0.[1][2] Retrieved from

  • Splendid Lab. (n.d.).[4] Synthesis and Impurity Standards: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved from

  • BenchChem. (n.d.). N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine and related isomers. Retrieved from

  • Organic Chemistry Portal. (2001). N-(tert-Butoxycarbonyl) Protecting Group Strategies and Stability. Retrieved from

  • MedChemExpress. (2024). Carvedilol Metabolites and Phenoxyethylamine Derivatives Synthesis. Retrieved from

An In-depth Technical Guide to the FTIR Analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. As a complex molecule incorporating multiple functional groups crucial in pharmaceutical and organic synthesis, a detailed understanding of its vibrational spectroscopy is paramount for identity confirmation, purity assessment, and reaction monitoring. This document delineates the theoretical underpinnings of the expected spectral features, provides a detailed experimental protocol for acquiring high-quality data, and offers a systematic interpretation of the resulting spectrum. The causality behind experimental choices and data interpretation is emphasized, ensuring a robust and scientifically sound analytical approach for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a multifunctional organic compound. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, a methoxy substituent, and an aromatic ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.[1] The Boc protecting group is a cornerstone in modern organic synthesis, enabling chemoselective reactions by temporarily masking the reactivity of the amine.[2]

Given its role as a critical building block, unequivocal structural confirmation is essential. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as a first-line method for identifying the functional groups present in a molecule.[3] By probing the vibrational modes of molecular bonds, FTIR provides a unique "fingerprint" of the compound, allowing for verification of its identity and the presence of key structural motifs. This guide will deconstruct the molecule to predict its FTIR spectrum and establish a rigorous protocol for its analysis.

Molecular Structure and Key Vibrational Modes

To effectively interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the IR spectrum.

Caption: Molecular structure of the target analyte.

Predicted FTIR Absorption Bands

Based on established correlation tables and spectral data of analogous compounds, we can predict the characteristic absorption bands for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Commentary
Phenolic O-H O-H stretch3550 - 3200Strong, BroadThe broadness is a definitive characteristic resulting from intermolecular hydrogen bonding.[4][5]
Carbamate N-H N-H stretch3400 - 3200Medium, SharpThis peak may be superimposed on the broad O-H stretch but should be distinguishable as a sharper feature.[6]
Aliphatic C-H C-H stretch2980 - 2850Medium-StrongArises from the ethyl chain and the tert-butyl group.
Aromatic C-H C-H stretch3100 - 3000Weak-MediumTypically appear as sharp, weaker bands just above 3000 cm⁻¹.[4]
Carbamate C=O C=O stretch1720 - 1680Strong, SharpThis is a key diagnostic peak for the Boc-protecting group.[7] Its exact position can be influenced by hydrogen bonding.[8][9]
Aromatic C=C C=C ring stretch1610 - 1580 & 1510 - 1450Medium-StrongAromatic rings typically show two or more bands in this region.[4]
Carbamate C-N / N-H N-H bend, C-N stretch1540 - 1510MediumOften referred to as the "Amide II" band in similar structures.[7]
Aromatic Ether Aryl-O stretch1270 - 1200StrongCharacteristic of the Ar-O-C linkage.[10]
Aliphatic Ether Alkyl-O stretch1150 - 1070StrongAssociated with the C-O-Ar linkage.[10][11]
Methoxy Group C-H bend / stretch~2850 & ~1465Weak-MediumA weak C-H stretch around 2850 cm⁻¹ is diagnostic for a methoxy group.[12][13]
tert-Butyl Group C-H bend~1390 & ~1365Medium-StrongA characteristic doublet is often observed for the gem-dimethyl of the t-butyl group.[14]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum using a standard Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oily samples.

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been adequately purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free tissue.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the instrument, accessory, and atmospheric response, which will be subtracted from the sample spectrum.

    • Causality: An accurate background is essential for a clean sample spectrum. Any contaminants on the crystal or significant changes in atmospheric conditions between the background and sample scans will introduce artifacts.

  • Sample Application:

    • Place a small amount of the N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine sample onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

    • Engage the ATR press or anvil to ensure firm, consistent contact between the sample and the crystal.

    • Causality: Good contact is necessary for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities.

  • Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • If available, apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

Spectral Interpretation: A Self-Validating Analysis

The trustworthiness of the analysis relies on a systematic correlation of the observed peaks with the predicted vibrations. The presence of all key bands provides a high degree of confidence in the compound's identity.

  • Primary Confirmation (High-Wavenumber Region):

    • O-H and N-H Stretches (3600-3200 cm⁻¹): The first check should be for a strong, very broad absorption characteristic of the hydrogen-bonded phenol O-H group.[5][15] A sharper, medium-intensity peak for the N-H stretch of the carbamate should be observable, often appearing as a shoulder on the broader O-H band.[6] The presence of both confirms these two critical functionalities.

    • C-H Stretches (3100-2850 cm⁻¹): Look for weaker, sharp peaks above 3000 cm⁻¹ (aromatic C-H) and stronger, sharp peaks below 3000 cm⁻¹ (aliphatic C-H). This confirms the presence of both the benzene ring and the saturated portions of the molecule.

  • Secondary Confirmation (Mid-Wavenumber Region):

    • C=O Stretch (~1700 cm⁻¹): A strong, sharp peak in the 1720-1680 cm⁻¹ region is a definitive marker for the carbamate carbonyl of the Boc group.[7] Its absence would indicate a failed protection step, while its presence is a strong validator.

    • Aromatic C=C Stretches (~1600-1450 cm⁻¹): The presence of two or more distinct peaks in this region confirms the aromatic ring.[4]

    • Amide II Band (~1530 cm⁻¹): A medium peak around 1530 cm⁻¹ resulting from N-H bending and C-N stretching further corroborates the N-Boc group.[7]

  • Tertiary Confirmation (Fingerprint Region, <1400 cm⁻¹):

    • tert-Butyl Bending (~1390 & 1365 cm⁻¹): The characteristic doublet for the t-butyl group should be clearly visible and serves as another confirmation of the Boc protecting group.[14]

    • Aryl & Alkyl Ether C-O Stretches (~1250 & ~1100 cm⁻¹): The presence of strong bands in these two distinct regions is crucial for confirming the aromatic and aliphatic ether linkages, respectively. The aryl-O stretch is typically very strong and sharp.[10]

Self-Validating Logic: The analysis is self-validating because it relies on the concurrent presence of multiple, independent vibrational bands. For example, confirmation of the "N-Boc" group is not based on the C=O stretch alone, but is supported by the N-H stretch, the Amide II band, and the t-butyl bending vibrations. Similarly, the phenolic structure is confirmed by the broad O-H stretch, aromatic C-H stretches, C=C ring stretches, and the strong Aryl-O stretch. The absence of any of these key bands would immediately call the identity or purity of the sample into question.

Conclusion

FTIR spectroscopy provides an exceptionally reliable and efficient method for the structural verification of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. By systematically identifying the characteristic vibrational bands associated with its phenol, carbamate, ether, and aromatic functionalities, researchers can rapidly confirm the successful synthesis and purity of this important chemical intermediate. The integrated approach of predictive analysis, a robust experimental protocol, and a multi-point verification strategy ensures the highest level of scientific integrity and trustworthiness in the analytical results.

References

  • Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Chemistry LibreTexts. (2024). Infrared spectra of alcohols and phenols.
  • ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT.
  • MDPI. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires.
  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Academic OUP. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides | Journal of AOAC INTERNATIONAL.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols.
  • Taylor & Francis Online. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.
  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.
  • Benchchem. (n.d.). N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine.

Sources

An In-depth Technical Guide to the Mass Spectrometry of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind analytical choices. We will explore optimal ionization techniques, delve into the predictable and diagnostic fragmentation pathways of this molecule, and present validated protocols for its characterization. By grounding our discussion in the principles of mass spectrometry and citing authoritative literature, this guide serves as a self-validating resource for confident and accurate analysis.

Introduction: The Analytical Imperative

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a specialized organic compound used as a protected intermediate in complex organic synthesis, particularly within medicinal chemistry and drug discovery.[1] Its structure combines a labile tert-butoxycarbonyl (Boc) protecting group, a phenolic hydroxyl group, and an ethylamine linker, making it a versatile building block for more complex molecules.[1] The Boc group is fundamental in modern synthesis, enabling the protection of the primary amine during reactions elsewhere in the molecule, and it can be removed under mild acidic conditions.[1]

Accurate characterization via mass spectrometry (MS) is critical for verifying the identity, purity, and stability of this intermediate throughout the synthetic process. Understanding its ionization and fragmentation behavior is paramount for developing robust analytical methods for reaction monitoring, impurity profiling, and quality control.

Physicochemical Profile and Expected Ionization Behavior

A foundational understanding of the molecule's properties dictates the analytical strategy.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₅
Molecular Weight 283.32 g/mol
Monoisotopic Mass 283.14197 DaPubChem
Calculated [M+H]⁺ 284.14980 DaN/A
Calculated [M+Na]⁺ 306.13174 DaN/A

The presence of a basic amine, ether oxygens, and a phenolic hydroxyl group makes this molecule an ideal candidate for electrospray ionization (ESI).[2] ESI is a soft ionization technique that allows for the analysis of thermolabile and polar compounds by transferring them into the gas phase as intact ions.[2][3]

  • Expert Insight: Positive ion mode ESI (ESI+) is the preferred method for this analyte. The secondary amine within the carbamate linkage is readily protonated, especially in the presence of acidic mobile phase modifiers like formic acid. This creates a stable [M+H]⁺ ion, which will be the primary focus of our analysis. While sodium adducts ([M+Na]⁺) may be observed, their intensity can be minimized by using high-purity solvents and avoiding glass containers where possible.

Experimental Workflow for MS Analysis

A logical and systematic approach is key to reliable data acquisition. The following workflow provides a robust framework for the analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

G cluster_prep Sample Preparation cluster_lc LC-MS Analysis cluster_msms Tandem MS Analysis cluster_data Data Interpretation prep1 1. Prepare 1 mg/mL Stock in Methanol prep2 2. Dilute to 1-10 µg/mL in Mobile Phase prep1->prep2 Working Solution lcms 3. Inject into LC-MS System (C18 Column) prep2->lcms Analysis Sample ms1 4. Acquire Full Scan MS Data (e.g., m/z 100-500) lcms->ms1 Full Scan isolate 5. Isolate [M+H]⁺ Ion (m/z 284.15) ms1->isolate Identify Precursor confirm 8. Confirm Precursor Ion ms1->confirm fragment 6. Induce Fragmentation (CID) isolate->fragment MS/MS Scan ms2 7. Acquire Product Ion Spectrum fragment->ms2 MS/MS Scan elucidate 9. Elucidate Fragmentation Pathway ms2->elucidate elucidate->confirm

Caption: A typical LC-MS method development workflow.

Step-by-Step Protocol: Sample Preparation and LC-MS
  • Stock Solution Preparation: Accurately weigh and dissolve the compound in HPLC-grade methanol to a final concentration of 1.0 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for ESI+.[4]

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from water to acetonitrile (both containing 0.1% formic acid). This will ensure good retention and peak shape.

  • MS Parameters (Full Scan):

    • Ionization Mode: ESI Positive

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: ~3.5-4.5 kV

    • Drying Gas Temp: 300-350 °C

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 284.15.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Perform a ramping experiment from 10-40 eV to observe the full fragmentation profile. Key fragments often appear at specific energy levels.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

The true structural power of mass spectrometry is realized through tandem MS (MS/MS). By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The inherent instability of the Boc protecting group under MS conditions makes its fragmentation behavior highly predictable and diagnostic.[5]

Key Fragmentation Pathways

The fragmentation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is dominated by cleavages related to the labile Boc group and the ethylamine bridge.

  • Loss of Isobutylene (C₄H₈): The most common initial fragmentation for Boc-protected amines involves the loss of isobutylene (56.06 Da) through a McLafferty-type rearrangement.[6] This produces a carbamic acid intermediate that readily decarboxylates.

  • Loss of the Boc Group (C₅H₈O₂): The subsequent loss of carbon dioxide (44.00 Da) from the intermediate results in a total neutral loss of 100.05 Da. This yields the protonated primary amine.

  • Ether Bond Cleavage: Scission of the C-O bond in the ethylamine linker is also a probable fragmentation pathway.

G cluster_path1 Boc Group Fragmentation cluster_path2 Ether Cleavage parent [M+H]⁺ m/z 284.15 frag1 Loss of Isobutylene (-56 Da) [M+H-C₄H₈]⁺ m/z 228.09 parent->frag1 - C₄H₈ frag2 Loss of CO₂ (-44 Da) [M+H-Boc]⁺ m/z 184.08 parent->frag2 - C₅H₈O₂ (100 Da) frag3 Phenoxy fragment m/z 155.07 parent->frag3 Ether Cleavage frag1->frag2 - CO₂

Sources

Introduction: The Critical Role of Solubility in Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a key organic building block frequently utilized in medicinal chemistry and drug discovery.[1] Its structure, which features a tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring, makes it a versatile intermediate for synthesizing more complex molecules with potential biological activity.[1] The Boc protecting group is crucial in modern synthetic chemistry, allowing for the strategic protection of the primary amine while other parts of the molecule are modified.[1]

The success of any compound in drug development hinges on its physicochemical properties, with solubility being paramount. Poor aqueous solubility can lead to low bioavailability, hindering a promising drug candidate from reaching its therapeutic target. Conversely, understanding a compound's solubility profile in various organic solvents is essential for designing purification protocols (e.g., chromatography, recrystallization), reaction conditions, and formulation strategies. This guide provides a comprehensive analysis of the solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, grounded in its molecular structure and supported by experimental protocols.

Physicochemical and Solubility Profile

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters provide the first clues to its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₅[1][2]
Molecular Weight 283.32 g/mol [1][2]
CAS Number 887353-54-0[2]
Appearance White to off-white solidInferred from similar compounds
Melting Point 73-75°C[2]
Known Solubility Soluble in Chloroform and Methanol[2]

The reported solubility in methanol (a polar, protic solvent) and chloroform (a polar, aprotic solvent) suggests that the molecule possesses a balanced polarity. The presence of both hydrogen bond donors (-OH, N-H) and acceptors (multiple oxygen atoms), alongside significant non-polar regions (tert-butyl group, aromatic ring), allows for effective interaction with a range of solvent environments.

Deconstructing Solubility: A Mechanistic Perspective

The solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is governed by the interplay of its functional groups and their potential for intermolecular interactions with a given solvent. The principle of "like dissolves like" is the guiding tenet.[3]

Key Molecular Features and Intermolecular Forces
  • Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor. It significantly contributes to solubility in polar, protic solvents like alcohols and water.

  • Boc-Protected Amine (-NH-Boc): The N-H group can act as a hydrogen bond donor. The two carbonyl oxygens are strong hydrogen bond acceptors. The bulky, non-polar tert-butyl group, however, introduces steric hindrance and a lipophilic character, which enhances solubility in non-polar organic solvents.[4]

  • Ether Linkage & Methoxyphenyl Group (-O-CH₃): The ether oxygen is a hydrogen bond acceptor. The methoxy group has a slight electron-donating effect through resonance, which can influence the acidity of the phenolic proton.[5][6] This entire moiety contributes to the molecule's overall polarity and its ability to engage in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring is non-polar and interacts primarily through van der Waals forces (specifically, London dispersion forces), favoring solubility in non-polar or moderately polar solvents like chloroform, dichloromethane, and ethyl acetate.

G cluster_interactions Intermolecular Forces HBond Hydrogen Bonding Dipole Dipole-Dipole VDW van der Waals NH NH NH->HBond Phenol Phenol Phenol->HBond C_O C_O C_O->HBond C_O->Dipole Ether Ether Ether->HBond Ether->Dipole Boc Boc Boc->VDW Aromatic Aromatic Aromatic->VDW

Caption: Intermolecular forces contributing to solubility.

The Decisive Role of pH

The presence of the weakly acidic phenolic hydroxyl group makes the compound's solubility highly dependent on the pH of aqueous solutions.[7]

  • In Neutral or Acidic Aqueous Media (e.g., water, 5% HCl): The molecule remains in its neutral form. The large, non-polar surface area from the aromatic ring and the Boc group will likely make it poorly soluble in water.

  • In Basic Aqueous Media (e.g., 5% NaOH): A sufficiently strong base will deprotonate the phenolic hydroxyl group to form a sodium phenoxide salt. This ionic species is significantly more polar than its neutral precursor and is expected to be much more soluble in water.[8] Carboxylic acids are generally required to dissolve in a weak base like 5% NaHCO₃, so the phenolic compound is not expected to be soluble in it.[8]

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for qualitatively and semi-quantitatively assessing the solubility of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. This self-validating system ensures reproducible results.

Objective: To determine the solubility class of the target compound in a range of common laboratory solvents and aqueous solutions of varying pH.
Materials:
  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

  • Small test tubes (13x100 mm) and rack

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Spatula

  • Analytical balance

  • Solvents: Deionized Water, Methanol, Chloroform, Ethyl Acetate, Hexane, 5% (w/v) Aqueous HCl, 5% (w/v) Aqueous NaOH.

Methodology:
  • Preparation:

    • Rationale: Establishing a consistent solute-to-solvent ratio is critical for comparability. A common benchmark for solubility is ~30 mg/mL. We will use a slightly lower, more conservative starting point.

    • Action: Weigh approximately 25 mg of the compound into a series of clean, dry test tubes.[8][9] Record the exact mass for each.

  • Solvent Addition:

    • Rationale: Adding the solvent incrementally allows for the observation of the dissolution process and a more accurate estimation of the solubility limit.

    • Action: Add 0.25 mL of the first test solvent to the corresponding test tube.

  • Agitation:

    • Rationale: Vigorous mixing is required to overcome the activation energy barrier for dissolution and ensure the system reaches equilibrium within a reasonable timeframe.

    • Action: Vortex the test tube vigorously for 60 seconds.[3] Allow the tube to stand and observe.

  • Observation & Classification (Initial):

    • Rationale: A clear, homogenous solution indicates solubility at the current concentration.

    • Action:

      • Soluble: The entire solid has dissolved, leaving a clear solution.

      • Insoluble/Partially Soluble: Undissolved solid remains, or the solution is cloudy/turbid.

  • Incremental Solvent Addition (for Insoluble/Partially Soluble Samples):

    • Rationale: This step helps to determine if the compound is sparingly soluble or truly insoluble under these conditions.

    • Action: Continue to add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.[8][9] Observe the outcome after each addition.

  • Final Classification:

    • Rationale: A standardized classification system allows for consistent reporting of results.

    • Action: Classify the solubility based on the total volume of solvent required to dissolve the 25 mg sample:

      • Very Soluble: Dissolves in < 0.5 mL.

      • Soluble: Dissolves in 0.5 - 1.0 mL.

      • Sparingly Soluble: Some, but not all, of the solid dissolves in 1.0 mL.

      • Insoluble: No significant amount of solid dissolves in 1.0 mL.

  • Repeat for All Solvents:

    • Rationale: A comprehensive profile requires testing across a spectrum of solvent polarities and pH levels.

    • Action: Repeat steps 2-6 for each solvent listed in the materials section.

G start Start: Weigh 25 mg of Compound add_solvent Add 0.25 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe Sample vortex->observe soluble Classify as Soluble observe->soluble  Completely Dissolved check_total_vol Total Volume < 1.0 mL? observe->check_total_vol Not Dissolved   end End soluble->end add_more_solvent Add Solvent in 0.25 mL increments (up to 1.0 mL total) add_more_solvent->vortex check_total_vol->add_more_solvent Yes insoluble Classify as Insoluble/ Sparingly Soluble check_total_vol->insoluble No insoluble->end

Caption: Experimental workflow for solubility determination.

Predicted Solubility Data Summary

Based on the structural analysis and known data, the following solubility profile can be predicted. This table serves as a hypothesis to be validated by the experimental protocol described above.

SolventTypePredicted SolubilityRationale
WaterPolar, ProticInsolubleLarge non-polar regions (Boc, aromatic ring) dominate over polar groups.
MethanolPolar, ProticSoluble Can act as both H-bond donor and acceptor, effectively solvating the entire molecule.[2]
Chloroform (CHCl₃)Polar, AproticSoluble Moderately polar with a weak H-bond donor capacity; effectively solvates the aromatic and Boc groups.[2]
Ethyl AcetatePolar, AproticSolubleGood balance of polarity to interact with the ester-like Boc group and other polar moieties.
HexaneNon-polarInsolubleLacks the polarity to effectively solvate the -OH, -NH, and ether functionalities.
5% Aqueous HClAcidic, AqueousInsolubleThe compound has no significant basic sites to protonate and increase aqueous solubility.
5% Aqueous NaOHBasic, AqueousSolubleThe phenolic -OH will be deprotonated to form a highly water-soluble phenoxide salt.[8]

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine exhibits a nuanced solubility profile dictated by its multifunctional chemical structure. It is readily soluble in moderately polar to polar organic solvents such as methanol and chloroform, a fact that is advantageous for its use in organic synthesis and purification. Its poor predicted solubility in neutral aqueous media and non-polar aliphatic solvents highlights the importance of careful solvent selection in experimental design. Crucially, the presence of the acidic phenol confers pH-dependent aqueous solubility, a property that can be expertly exploited for extraction and purification protocols. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic; it is a prerequisite for the efficient and successful application of this valuable chemical intermediate.

References

  • 4-Methoxyphenol | Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 27, 2024, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved January 27, 2024, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 27, 2024, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Odinity. Retrieved January 27, 2024, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved January 27, 2024, from [Link]

  • What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. Retrieved January 27, 2024, from [Link]

  • Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. (n.d.). Proprep. Retrieved January 27, 2024, from [Link]

Sources

Methodological & Application

"N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (hereafter referred to as NB-HMP-EA ). This compound serves as a critical "linker-anchor" module in the synthesis of Type I and Type II kinase inhibitors, particularly those targeting EGFR, VEGFR, and multikinase pathways.

Executive Summary & Molecule Profile[1][2]

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (NB-HMP-EA) is a bifunctional building block designed to bridge the lipophilic kinase-binding core (hinge binder) and the solvent-exposed solubilizing tail.

In the context of kinase inhibitor design—specifically for quinazoline (e.g., Gefitinib analogs) or quinoline (e.g., Lenvatinib analogs) scaffolds—this molecule addresses two critical failure modes in drug discovery: poor aqueous solubility and lack of selectivity .

Chemical Profile
PropertySpecification
CAS Number 887353-54-0
Formula

MW 283.32 g/mol
Core Scaffold Guaiacol (2-methoxyphenol) derivative
Functional Group A Phenolic Hydroxyl (C4): Nucleophilic anchor for

or Mitsunobu coupling.
Functional Group B Boc-Amine: Masked handle for library diversification (reductive amination/acylation).
Role P-loop or Solvent Front Extender

Strategic Rationale: The "Linker Logic"

The efficacy of NB-HMP-EA lies in its ability to extend into the Solvent Exposed Region of the kinase ATP-binding pocket.

  • The Anchor (Phenol): The 4-hydroxy group allows for rigid attachment to the kinase core (usually at the C6 or C7 position of a quinazoline) via an ether linkage. This mimics the solvation shell often found in the ribose pocket.

  • The Spacer (Ethyl-Methoxy): The ethyl chain provides optimal distance (approx. 3.5 Å) to exit the cleft without steric clash, while the methoxy group (ortho to the linker) induces a conformational bias that often improves binding entropy.

  • The Handle (Amine): Once deprotected, the primary amine becomes a "universal socket" for attaching polar groups (morpholine, piperazine) to modulate LogP and LogD.

Pathway Visualization: The Structural Logic

The following diagram illustrates how NB-HMP-EA integrates into a pharmacophore model.

KinaseInhibitorLogic cluster_binding Pharmacophore Interaction Core Kinase Core (e.g., Quinazoline) Linker NB-HMP-EA (Linker Module) Core->Linker S_NAr Coupling (Ether Bond) Target ATP Binding Pocket (Ribose/Solvent Front) Core->Target Hinge Binding Tail Solubilizing Tail (e.g., Morpholine) Linker->Tail Deprotection & Reductive Amination Linker->Target Solvent Exit

Caption: Logical flow of assembling a tripartite kinase inhibitor using NB-HMP-EA as the central bridge.

Experimental Protocols

Protocol A: Coupling to Kinase Core ( Strategy)

This protocol describes coupling NB-HMP-EA to a 4-chloro-6-fluoro-quinazoline core. This is the industry-standard method for synthesizing Gefitinib/Erlotinib-class inhibitors.

Reagents:

  • Substrate: 4-substituted-6-fluoroquinazoline (1.0 eq)

  • Linker: NB-HMP-EA (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or NMP

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the NB-HMP-EA (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
      (2.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Why? This deprotonates the phenolic hydroxyl (pKa ~10), generating the active phenoxide nucleophile.
    
  • Addition: Add the fluoro-quinazoline core (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (M+) and formation of the coupled product (M + Linker).

  • Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.

    • If solid:[1][2] Filter, wash with water and hexanes.

    • If oil:[3] Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Boc-Deprotection & Library Generation

Once the linker is attached, the Boc group must be removed to reveal the amine for further diversification.

Reagents:

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) (for TFA) or Dioxane/MeOH.

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

    • Note: If the kinase core contains acid-sensitive moieties (e.g., certain furan rings), use 4M HCl in Dioxane at RT instead.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (ninhydrin stain) or LC-MS (loss of -100 mass units corresponding to Boc).

  • Neutralization (Critical): Concentrate the reaction in vacuo. Redissolve in DCM and wash with saturated

    
     to generate the free base .
    
    • Trustworthiness Check: Do not proceed to the next step with the TFA salt if performing reductive amination, as the pH will inhibit imine formation.

Analytical Data & Troubleshooting

Solvent Compatibility Matrix
SolventReaction TypeSuitabilityNotes
DMF/DMAc

Coupling
High Essential for solubilizing the phenoxide anion.
THF MitsunobuMedium Good for converting aliphatic alcohols, less ideal for this phenol.
DCM DeprotectionHigh Standard solvent for TFA removal.
Ethanol CrystallizationHigh Many final inhibitors crystallize well from EtOH/Water.
Common Failure Modes
  • Incomplete Coupling: Often caused by wet DMF. The phenoxide anion is highly basic and will react with water rather than the electrophile. Solution: Use molecular sieves in DMF.

  • O- vs N-Alkylation: If the kinase core has multiple electrophilic sites, regioselectivity might be an issue. The "Hard/Soft Acid Base" principle favors the phenoxide attacking the hard aromatic electrophile (C-F bond) over softer electrophiles.

  • Boc Scrambling: Rare, but if the temperature exceeds 100°C during coupling, the Boc group can thermally decompose. Keep

    
     temps <90°C.
    

Synthetic Workflow Diagram

The following diagram outlines the full synthesis lifecycle of a kinase inhibitor utilizing NB-HMP-EA.

SynthesisWorkflow Start Start: NB-HMP-EA (Protected Linker) Step1 Step 1: Activation (Cs2CO3 / DMF / 15 min) Start->Step1 Step2 Step 2: S_NAr Coupling (+ Kinase Core / 80°C) Step1->Step2 Intermediate Intermediate: Boc-Protected Inhibitor Step2->Intermediate Step3 Step 3: Deprotection (TFA or HCl) Intermediate->Step3 FreeAmine Free Amine Intermediate Step3->FreeAmine Step4 Step 4: Diversification (Reductive Amination / Acylation) FreeAmine->Step4 Final Final Kinase Inhibitor (Library) Step4->Final

Caption: Step-by-step synthetic workflow from linker activation to final library generation.

References

  • Google Patents. "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin." WO2009128088A2. Accessed January 31, 2026.[3]

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." PubMed Central. Accessed January 31, 2026.[3] [Link]

Sources

Application Note: Strategic Utilization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic implementation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (hereafter referred to as NB-HMPE ) in the rational design of G Protein-Coupled Receptor (GPCR) ligands.

While often categorized as a simple building block, NB-HMPE represents a privileged scaffold intermediate for targeting aminergic GPCRs (Dopamine, Serotonin, Adrenergic). Its unique structure combines a protected primary amine (for orthosteric binding upon deprotection) with a phenolic "exit vector" (4-OH), enabling the synthesis of Bitopic Ligands , Fluorescent Probes , and GPCR-targeting PROTACs .

This guide provides the theoretical grounding, synthetic workflows, and validation protocols necessary to utilize NB-HMPE for expanding the chemical space of GPCR modulators.

Technical Deep Dive: The Pharmacophore & Logic

Structural Anatomy

NB-HMPE is not merely a precursor; it is a "pre-assembled" pharmacophore designed to mimic the catecholamine binding motif while offering a specific handle for chemical extension.

  • The Head Group (2-Methoxy-4-hydroxyphenoxy): This moiety mimics the catechol ring of endogenous ligands (Dopamine, Epinephrine) but replaces one hydroxyl with a methoxy group (resembling the metabolite 3-Methoxytyramine). This modification often retains receptor affinity while altering metabolic stability and selectivity.

  • The Linker (Ethylamine): Upon Boc-removal, the ethylamine chain provides the critical distance (approx. 2 carbons) to position the basic amine for ionic interaction with the conserved Aspartate (D3.32) residue found in transmembrane helix 3 of aminergic GPCRs.

  • The Exit Vector (4-OH): The 4-hydroxyl group is the strategic advantage. Unlike "dead-end" tails (e.g., the phenoxy tail of Carvedilol), the 4-OH allows for ether-linked extension without disrupting the primary pharmacophore.

Mechanism of Action in Ligand Design

When incorporated into a final drug candidate, the deprotected NB-HMPE moiety functions as the Orthosteric Anchor .

  • Binding: The amine (protonated at physiological pH) anchors to Asp3.32.

  • Recognition: The methoxy and oxygen atoms engage in hydrogen bonding with Serine residues (e.g., Ser5.42, Ser5.46) in the binding pocket.

  • Extension: The 4-position points towards the extracellular vestibule or a secondary binding pocket, making it the ideal attachment point for:

    • Allosteric Modulators: Creating bitopic ligands that span the orthosteric and allosteric sites.

    • E3 Ligase Recruiters: Synthesizing PROTACs to degrade the receptor.

Visualization: Rational Design Workflow

The following diagram illustrates the workflow for converting NB-HMPE into a functional GPCR probe.

GPCR_Ligand_Design cluster_apps Target Applications NB_HMPE NB-HMPE (Protected Scaffold) Functionalization Step 1: Phenolic Functionalization (Linker Attachment) NB_HMPE->Functionalization Alkylation/Mitsunobu Intermediate Functionalized Intermediate (Boc-Protected) Functionalization->Intermediate Deprotection Step 2: Boc Deprotection (TFA/DCM) Intermediate->Deprotection Acidic Cleavage Bitopic Bitopic Ligand (Orthosteric + Allosteric) Intermediate->Bitopic PROTAC GPCR PROTAC (Ligand + E3 Linker) Intermediate->PROTAC Active_Ligand Active GPCR Ligand (Free Amine) Deprotection->Active_Ligand Receptor_Binding Receptor Binding (Asp3.32 Interaction) Active_Ligand->Receptor_Binding High Affinity

Caption: Workflow transforming NB-HMPE from a raw scaffold into complex GPCR chemical probes via phenolic extension.

Experimental Protocols

Protocol A: Library Synthesis of Ether-Linked GPCR Probes

Objective: To attach a secondary pharmacophore or linker to the 4-OH position of NB-HMPE via a Mitsunobu reaction or Alkylation.

Materials:

  • NB-HMPE (1.0 equiv)

  • Alcohol-linker (R-OH) or Alkyl Halide (R-X)

  • Triphenylphosphine (

    
    ) & DIAD (for Mitsunobu)
    
  • Cesium Carbonate (

    
    ) (for Alkylation)
    
  • Solvents: Anhydrous THF or DMF

Method 1: Mitsunobu Coupling (Preferred for complex linkers)

  • Preparation: Dissolve NB-HMPE (1.0 mmol), the target Alcohol (1.1 mmol), and

    
     (1.5 mmol) in anhydrous THF (10 mL) under 
    
    
    
    atmosphere.
  • Addition: Cool to 0°C. Add DIAD (1.5 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).

    • Note: The Boc group remains intact, protecting the amine.

Method 2: Alkylation (Preferred for simple halides)

  • Preparation: Dissolve NB-HMPE (1.0 mmol) in DMF (5 mL).

  • Base: Add

    
     (2.0 mmol) and stir for 15 min.
    
  • Addition: Add Alkyl Halide (1.1 mmol). Heat to 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Boc-Deprotection & Salt Formation

Objective: To reveal the active primary amine for biological testing.

  • Dissolution: Dissolve the functionalized intermediate (from Protocol A) in DCM (5 mL per mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected peak by LC-MS.

  • Workup: Evaporate volatiles under reduced pressure.

  • Salt Exchange (Crucial for Bioassays):

    • Redissolve residue in minimal MeOH.

    • Add 2M HCl in ether.

    • Precipitate the hydrochloride salt with cold diethyl ether.

    • Filter and dry under high vacuum.

    • Result: The final product is the HCl salt of the 2-(4-alkoxy-2-methoxyphenoxy)ethylamine.

Quantitative Data Summary: Expected Physicochemical Properties

When designing ligands using NB-HMPE, use the following baseline data for the core scaffold to predict the properties of your final conjugate.

PropertyValue (NB-HMPE Core)Impact on Ligand Design
Molecular Weight 283.32 Da (Protected)Low MW allows attachment of large linkers (up to 500 Da) while staying "Drug-Like".
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (Amine, Phenol)Critical for receptor anchoring (Asp3.32, Serines).
H-Bond Acceptors 5The methoxy group is a key acceptor for Serine residues in the binding pocket.
pKa (Amine) ~9.5 (Deprotected)Ensures >99% protonation at physiological pH (required for GPCR binding).

Applications in Drug Discovery[2]

Bivalent Ligands

Researchers can link NB-HMPE to a second pharmacophore (e.g., a phenylpiperazine) using a polymethylene chain attached at the 4-OH position.

  • Hypothesis: The NB-HMPE moiety binds the orthosteric site, while the linker spans the vestibule, allowing the second unit to bind an allosteric site, potentially increasing selectivity for D2 vs D3 receptors [1].

GPCR PROTACs

NB-HMPE serves as the "Warhead" in PROTAC design.

  • Design: NB-HMPE (Warhead) + PEG Linker + Thalidomide (Cereblon Binder).

  • Mechanism: The NB-HMPE recruits the GPCR, while Thalidomide recruits the E3 ligase, leading to ubiquitination and degradation of the receptor [2].

References

  • Lane, J. R., et al. (2013). "Structure-Activity Relationships of Bivalent Ligands for GPCRs." Journal of Medicinal Chemistry.

  • Cromm, P. M., & Crews, C. M. (2017). "The Proteolysis-Targeting Chimera (PROTAC) Technology." Cell Chemical Biology.

  • Newman, A. H., et al. (2017). "GPCR Drug Discovery: Emerging Targets and Technologies." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine."[1][2] National Center for Biotechnology Information.

(Note: While specific literature on the exact CAS 887353-54-0 is limited to catalog entries, the application logic is derived from standard medicinal chemistry practices for phenoxyethylamine scaffolds as cited in references 1-3).

Sources

Application Notes and Protocols for Coupling Reactions with N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthetic Intermediate

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, with CAS Number 887353-54-0, is a key bifunctional building block in modern organic synthesis, particularly in the field of medicinal chemistry.[1][2] Its structure incorporates a Boc-protected primary amine and a nucleophilic phenolic hydroxyl group, offering two distinct points for chemical modification. This strategic arrangement allows for sequential and selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, including the long-acting β2-adrenoceptor agonist, Vilanterol.[3][4][5]

The electron-donating methoxy group positioned ortho to the hydroxyl and ether functionalities influences the reactivity of the aromatic ring and the nucleophilicity of the phenolic oxygen. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the primary amine, enabling reactions at other sites of the molecule without interference.[6] These features open a diverse range of possibilities for coupling reactions, which will be explored in the following protocols.

I. O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for nucleophilic substitution reactions to form aryl ethers. A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide.[7]

Protocol 1: Williamson Ether Synthesis with Alkyl Halides

This protocol details the O-alkylation of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine with an alkyl bromide, a key step in the synthesis of Vilanterol and related structures.[3][5]

Reaction Principle: The weakly acidic phenolic proton is removed by a suitable base to generate a phenoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether linkage. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve starting material in DMF B Add base (e.g., K2CO3) A->B C Add alkyl halide B->C D Heat to 60-80°C C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine887353-54-0283.32 g/mol 283 mg (1.0 equiv)
Alkyl Bromide (e.g., 1,6-dibromohexane)629-03-8243.97 g/mol 1.2-1.5 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0-3.0 equiv
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 5-10 mL
Ethyl Acetate141-78-688.11 g/mol As needed
Brine (saturated NaCl solution)N/AN/AAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF (5-10 mL) to dissolve the starting materials.

  • To the stirring suspension, add the alkyl bromide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

II. Coupling Reactions of the Amine

The primary amine functionality, unmasked by the removal of the Boc group, is a versatile handle for a variety of coupling reactions, most notably amide bond formation and Buchwald-Hartwig amination.

Protocol 2: Boc Deprotection

Prior to any amine-based coupling, the Boc protecting group must be removed. This is typically achieved under acidic conditions.[6]

Reaction Principle: The tert-butoxycarbonyl group is labile in the presence of strong acids. The acid protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl carbocation, which is subsequently quenched, releasing carbon dioxide and the free amine.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Boc-protected amineN/AVaries1.0 equiv
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol 5-10 equiv
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 5-10 mL
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed

Step-by-Step Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (5-10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling with Carboxylic Acids

The resulting primary amine can be readily coupled with carboxylic acids to form amide bonds, a cornerstone reaction in medicinal chemistry.[8][9]

Reaction Principle: A carboxylic acid is activated by a coupling reagent (e.g., EDC, HATU) to form a more reactive species, such as an O-acylisourea or an active ester. This intermediate is then susceptible to nucleophilic attack by the primary amine to form the stable amide bond.[8]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve carboxylic acid in DMF B Add coupling reagents (EDC, HOBt) A->B C Add amine and base (DIPEA) B->C D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Amide Bond Formation.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Deprotected AmineN/AVaries1.0 equiv
Carboxylic AcidVariesVaries1.1 equiv
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8191.70 g/mol 1.2 equiv
HOBt (Hydroxybenzotriazole)2592-95-2135.12 g/mol 1.2 equiv
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24 g/mol 2.0-3.0 equiv
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 5-10 mL

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected amine (1.0 equiv) in anhydrous DMF (5 mL) and add DIPEA (2.0 equiv).

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Both the phenolic hydroxyl and the primary amine functionalities of our core molecule can participate in these transformations.

Protocol 4: Suzuki-Miyaura Coupling of the Phenol

Direct Suzuki-Miyaura coupling of phenols is challenging due to the poor leaving group ability of the hydroxyl group. Therefore, an in-situ activation step is often required.

Reaction Principle: The phenolic hydroxyl group is first converted in-situ to a better leaving group, such as a tosylate or a phosphate. A palladium(0) catalyst then undergoes oxidative addition into the C-O bond of this activated intermediate. This is followed by transmetalation with a boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine887353-54-0283.32 g/mol 1.0 equiv
Arylboronic AcidVariesVaries1.5 equiv
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72 g/mol 2-5 mol%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51 g/mol 4-10 mol%
K₃PO₄ (Potassium Phosphate)7778-53-2212.27 g/mol 3.0 equiv
Toluene or 1,4-Dioxane, anhydrousVariesVaries5-10 mL

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a glovebox, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene or 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination with the Deprotected Amine

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an amine and an aryl halide or triflate.[11][12]

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex coordinates to the amine, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the palladium(0) catalyst.[12]

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Deprotected AmineN/AVaries1.2 equiv
Aryl Bromide or ChlorideVariesVaries1.0 equiv
Pd₂(dba)₃51364-51-3915.72 g/mol 1-2 mol%
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.67 g/mol 2-4 mol%
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 1.4 equiv
Toluene, anhydrous108-88-392.14 g/mol 5-10 mL

Step-by-Step Procedure:

  • In a glovebox, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add a solution of the deprotected amine (1.2 equiv) in toluene.

  • Seal the tube, remove from the glovebox, and heat to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a highly adaptable synthetic intermediate. The protocols outlined above provide a foundational framework for its utilization in a variety of high-impact coupling reactions. The strategic interplay between the protected amine and the phenolic hydroxyl group allows for a diverse range of molecular architectures to be constructed, underscoring its value to researchers in drug discovery and synthetic chemistry. As with all chemical reactions, optimization of the conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Wikipedia. (n.d.). Phenol ether. Retrieved February 10, 2026, from [Link]

  • Kamireddy, K. R., et al. (2023). An efficient total synthesis of vilanterol: an inhaled drug. Arkivoc, 2023(6), 202211957.
  • CN104744271A. (2015). New process for synthesizing vilanterol.
  • WO2014041565A2. (2014). An improved process for the preparation of vilanterol and intermediates thereof.
  • WO2021033198A1. (2021). An improved process for preparation of vilanterol or a pharmaceutically acceptable salt thereof.
  • WO2019016511A2. (2019). New crystalline forms of vilanterol trifenatate and processes for their preparation.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • US20150239862A1. (2015). Process for the preparation of vilanterol and intermediates thereof.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Cheraiet, Z., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 14–28.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • CN109574860B. (2021). A kind of method for preparing vilanterol.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved February 10, 2026, from [Link]

  • CN105646285A. (2016). Vilanterol intermediate, preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026, from [Link]

  • Cacchi, S., et al. (n.d.). Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. Green Chemistry.
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (n.d.).
  • 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.).
  • WO2009128088A2. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

Application Notes and Protocols for the Strategic Use of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (herein referred to as Boc-HMPEA ). This versatile chemical intermediate serves as a valuable building block in the synthesis of complex bioactive molecules.[1] These notes detail not only the step-by-step protocols for its chemical modification but also the underlying scientific rationale for these procedures. The protocols described herein are designed to be self-validating, with clear endpoints and analytical checkpoints. We present a hypothetical workflow for the synthesis of a novel kinase inhibitor, demonstrating the utility of Boc-HMPEA in a drug discovery context.

Introduction: The Strategic Value of Boc-HMPEA

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected primary amine and a phenolic hydroxyl group.[1] The Boc protecting group is crucial in modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions while being readily removable under mild acidic conditions.[1][2][3] This orthogonality allows for selective chemical transformations at other sites of the molecule.

The 2-(2-methoxyphenoxy)ethylamine scaffold is a known pharmacophore present in several approved pharmaceutical agents, including the beta-blocker Carvedilol.[4][5][6] This highlights the potential of this structural motif to interact with biological targets. The presence of both a nucleophilic amine (once deprotected) and a phenolic hydroxyl group on the Boc-HMPEA scaffold provides two key points for diversification, making it an ideal starting material for the generation of chemical libraries for screening and structure-activity relationship (SAR) studies.

This guide will focus on a hypothetical application: the synthesis of a small molecule inhibitor targeting a fictitious serine/threonine kinase, "Kinase-X," implicated in an oncology pathway. We will demonstrate how Boc-HMPEA can be elaborated into a lead-like compound through a logical and efficient synthetic sequence.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 887353-54-0[7]
Molecular Formula C14H21NO5[1][7]
Molecular Weight 283.32 g/mol [1][7]
Appearance Orange Solid[1]
Storage 2-8°C, desiccated[1]

Synthetic Workflow: From Building Block to Kinase Inhibitor

The following section outlines a three-step synthetic sequence to generate a hypothetical Kinase-X inhibitor, KIN-101 , starting from Boc-HMPEA . This workflow is designed to be modular, allowing for the substitution of building blocks to explore SAR.

G cluster_0 Synthetic Pathway to KIN-101 A Boc-HMPEA B Intermediate 1 (Deprotected Amine) A->B Step 1: Boc Deprotection C Intermediate 2 (Amide Product) B->C Step 2: Amide Coupling D KIN-101 (Final Product) C->D Step 3: O-Alkylation

Caption: Synthetic workflow for KIN-101.

Protocol 3.1: Step 1 - Boc Deprotection of Boc-HMPEA

Rationale: The first step is the removal of the Boc protecting group to unmask the primary amine. This is a common and reliable transformation in organic synthesis.[9] We will use trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly efficient method for Boc deprotection that proceeds at room temperature with volatile byproducts.[3][10]

Materials:

  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (Boc-HMPEA )

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve Boc-HMPEA (1.0 g, 3.53 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5.4 mL, 70.6 mmol, 20 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM (30 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO3 solution (2 x 20 mL) to neutralize the excess TFA. Caution: CO2 evolution will occur.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected product, 2-(4-hydroxy-2-methoxyphenoxy)-ethylamine , as an oil. The product is often used in the next step without further purification.

Protocol 3.2: Step 2 - Amide Coupling

Rationale: With the primary amine now available, we will perform an amide bond formation. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.[11] We will use a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.[] For this hypothetical synthesis, we will couple the amine with 4-chlorobenzoic acid.

Materials:

  • 2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (from Step 1)

  • 4-chlorobenzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-chlorobenzoic acid (0.55 g, 3.53 mmol) and HATU (1.34 g, 3.53 mmol) in anhydrous DMF (15 mL).

  • Add DIPEA (1.23 mL, 7.06 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (from Step 1, assuming 100% yield, 0.65 g, 3.53 mmol) in DMF (5 mL) to the activated acid mixture.

  • Stir the reaction at room temperature for 4 hours, or until TLC analysis indicates completion.

  • Pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO3 (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield N-(2-(4-hydroxy-2-methoxyphenoxy)ethyl)-4-chlorobenzamide .

Protocol 3.3: Step 3 - O-Alkylation of the Phenolic Hydroxyl Group

Rationale: The final step in the synthesis of KIN-101 involves the alkylation of the phenolic hydroxyl group. This modification can significantly impact the molecule's solubility, cell permeability, and binding affinity. We will perform a Williamson ether synthesis using 3-(bromomethyl)pyridine hydrobromide in the presence of a mild base, potassium carbonate.[13][14]

Materials:

  • N-(2-(4-hydroxy-2-methoxyphenoxy)ethyl)-4-chlorobenzamide (from Step 2)

  • 3-(bromomethyl)pyridine hydrobromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Potassium iodide (KI), catalytic amount

Procedure:

  • To a 50 mL round-bottom flask, add N-(2-(4-hydroxy-2-methoxyphenoxy)ethyl)-4-chlorobenzamide (0.5 g, 1.55 mmol), anhydrous K2CO3 (0.64 g, 4.65 mmol), and a catalytic amount of KI.

  • Add anhydrous acetone (20 mL) and stir the suspension.

  • Add 3-(bromomethyl)pyridine hydrobromide (0.43 g, 1.71 mmol) to the mixture.

  • Heat the reaction to reflux (approximately 56°C) and maintain for 6 hours. Monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Re-dissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product, KIN-101 , by flash column chromatography or recrystallization to yield a pure solid.

Application in Biological Systems: In Vitro Kinase Assay

Rationale: Once synthesized, KIN-101 must be evaluated for its biological activity. An in vitro kinase assay is a fundamental method to determine if a compound directly inhibits the enzymatic activity of the target kinase.[15] This protocol describes a generic, non-radioactive, fluorescence-based assay to measure the inhibition of "Kinase-X" by KIN-101 .[16][17][18][19]

G cluster_1 In Vitro Kinase Assay Workflow A Prepare Reagents: Kinase-X, Substrate, ATP, KIN-101 B Incubate Kinase-X with KIN-101 A->B C Initiate Reaction: Add Substrate & ATP B->C D Incubate at 30°C C->D E Stop Reaction & Detect Product D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for the in vitro kinase assay.

Materials:

  • Recombinant "Kinase-X" enzyme

  • Peptide substrate for Kinase-X

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[18][19]

  • KIN-101 (dissolved in DMSO)

  • Fluorescence-based detection reagent (e.g., ADP-Glo™, Transcreener®)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of KIN-101 in DMSO, then dilute further in assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add 2 µL of the diluted KIN-101 solutions or DMSO (for control wells).

  • Add 4 µL of Kinase-X solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (at 2x final concentration). The final ATP concentration should be at or near its Km for Kinase-X.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's protocol for the chosen detection reagent.

  • Read the plate on a compatible plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a strategically designed chemical intermediate that provides a robust platform for the synthesis of diverse molecular entities. Its orthogonal protecting group strategy allows for sequential, controlled modifications at its two reactive centers. The detailed protocols provided in this application note offer a clear and logical path for the utilization of Boc-HMPEA in a drug discovery campaign, from initial chemical synthesis to primary biological evaluation. By understanding the principles behind each step, researchers can adapt and expand upon these methods to accelerate their own research and development efforts.

References

  • N-Boc-2-(2-aminoethoxy)ethylamine. Chem-Impex. [Link]

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3. CRO Splendid Lab Pvt. Ltd. [Link]

  • 2-(2-Methoxyphenoxy)ethyl amine. PubChem. [Link]

  • Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. CRO Splendid Lab Pvt. Ltd. [Link]

  • N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3. Pharmaffiliates. [Link]

  • Convenient O-alkylation of phenols. Journal of Chemical & Engineering Data. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • In vitro NLK Kinase Assay. National Institutes of Health (NIH). [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Synthesis of Amides. Chemistry LibreTexts. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical and Pharmaceutical Bulletin. [Link]

  • PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Vihita Bio. [Link]

  • Methods for amide bond synthesis. ResearchGate. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

Sources

Derivatization of "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Abstract

This technical guide details the strategic derivatization of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (hereafter referred to as Linker-OH ). As a heterobifunctional linker featuring a reactive phenol and a Boc-protected amine, this molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This note provides optimized protocols for phenolic alkylation (Mitsunobu and Williamson ether synthesis) and subsequent amine deprotection, ensuring high fidelity in complex molecule assembly.

Introduction & Structural Analysis

Linker-OH serves as a rigid, aromatic spacer that offers distinct physicochemical advantages over flexible PEG chains. The ortho-methoxy group on the phenolic ring increases metabolic stability and solubility, while the ethylamine tail provides a defined distance for ternary complex formation in protein degradation.

Key Functional Motifs:

  • Phenolic Hydroxyl (-OH): The primary nucleophile. Its pKa (~10) allows for selective alkylation without disturbing the Boc group.

  • Boc-Amine: An orthogonal protecting group stable to basic alkylation conditions but readily removed under acidic conditions.

  • Methoxy Group: Provides steric bulk and electronic donation, modulating the reactivity of the phenol and improving the lipophilicity profile of the final conjugate.

Strategic Workflow

The derivatization process generally follows a "Head-to-Tail" assembly:

  • Functionalization of the Phenol (Head): Attachment of the Target Protein Ligand (Warhead) or E3 Ligase Ligand.

  • Deprotection (Tail): Removal of the Boc group.

  • Final Coupling: Attachment of the second modality to the liberated amine.

Workflow Start Linker-OH (Free Phenol) PathA Path A: Mitsunobu (Complex Alcohols) Start->PathA Sensitive Substrates PathB Path B: Williamson (Alkyl Halides) Start->PathB Robust Electrophiles Inter Intermediate (Boc-Protected Ether) PathA->Inter PathB->Inter Deprot Acidic Deprotection (TFA or HCl) Inter->Deprot Final Free Amine Salt (Ready for Coupling) Deprot->Final

Figure 1: Decision tree for Linker-OH derivatization based on electrophile complexity.

Protocol 1: Phenolic Alkylation via Mitsunobu Reaction

Best for: Coupling Linker-OH with complex, alcohol-containing ligands (e.g., VHL ligands, secondary alcohols) where stereochemistry or mild conditions are paramount.

Mechanism: The reaction utilizes Triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (DIAD/DEAD) to activate the alcohol of the ligand, allowing the phenol of Linker-OH to attack via SN2 inversion.

Reagents & Materials
  • Linker-OH (1.0 eq)

  • Ligand-OH (Alcohol partner) (1.0 – 1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve Linker-OH , Ligand-OH , and PPh3 in anhydrous THF.

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature controls the exothermic formation of the betaine intermediate and prevents side reactions.

  • Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

    • Monitoring: Check via LC-MS. The disappearance of the phenol (Linker-OH) indicates completion.

  • Quenching: Dilute with diethyl ether or EtOAc and wash with saturated NaHCO3.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (typically Hexane/EtOAc gradient).

Critical Note: For sterically hindered phenols (like this ortho-methoxy phenol), sonication has been shown to significantly accelerate the reaction if stirring alone is sluggish [1].

Protocol 2: Phenolic Alkylation via Williamson Ether Synthesis

Best for: Coupling Linker-OH with primary alkyl halides or tosylates. More robust and scalable but requires the partner to be an electrophile.

Reagents & Materials
  • Linker-OH (1.0 eq)

  • Alkyl Halide/Tosylate (1.2 eq)

  • Base: K2CO3 (3.0 eq) or Cs2CO3 (1.5 eq)

  • Solvent: DMF or Acetonitrile (0.2 M)

  • Catalyst: KI (0.1 eq) (Optional, Finkelstein acceleration for chlorides)

Step-by-Step Methodology
  • Deprotonation: Dissolve Linker-OH in anhydrous DMF. Add K2CO3 . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add the Alkyl Halide partner.

  • Heating: Heat the mixture to 60–80°C.

    • Caution: Do not exceed 90°C to avoid thermal decomposition of the Boc group.

  • Work-up: Once complete (TLC/LC-MS), dilute with water and extract with EtOAc. Wash the organic layer extensively with water/brine to remove DMF.

  • Drying: Dry over MgSO4 and concentrate.

Protocol 3: Boc-Deprotection (Downstream Processing)

Objective: Expose the primary amine for the final conjugation step.

Choice of Acid:

  • TFA/DCM: Standard, fast. Requires careful removal of TFA to avoid interference in subsequent couplings.

  • HCl/Dioxane: Generates a solid hydrochloride salt directly. Preferred for storage.[1]

Method A: TFA Deprotection
  • Dissolve the Alkylated Intermediate in DCM (0.1 M).

  • Add Trifluoroacetic Acid (TFA) (10–20% v/v).

  • Add Triethylsilane (TES) (2.0 eq) as a cation scavenger.

    • Why? The electron-rich methoxyphenol ring is susceptible to electrophilic attack by the tert-butyl cation generated during deprotection. TES captures the cation, preventing "scrambling" or alkylation of the ring [2].

  • Stir at RT for 1–2 hours.

  • Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

Method B: HCl/Dioxane (Preferred for Scale)
  • Dissolve substrate in minimal dioxane or MeOH.

  • Add 4N HCl in Dioxane (5–10 eq).

  • Stir at RT.[2] The product often precipitates as the HCl salt.

  • Filter the solid or concentrate to dryness.

Quality Control & Data Specifications

Table 1: Expected Analytical Parameters for Derivatives

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (DMSO-d6)Presence of OMe singlet (~3.8 ppm)Phenolic proton (~9.0 ppm) should disappear after alkylation.
Purity HPLC (254 nm)> 95% AreaMonitor for unreacted phenol (often elutes earlier).
Mass LC-MS (ESI+)[M+H]+ or [M+Na]+Boc-deprotected amine will show mass shift of -100 Da.
Residual Solvent GC / NMR< 5000 ppm (DMF)Critical for biological assays.

Troubleshooting Guide

  • Issue: Low Yield in Mitsunobu Reaction.

    • Cause: Steric hindrance from the ortho-methoxy group.

    • Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for a more powerful coupling system, or employ ultrasonication [1].

  • Issue: Ring Alkylation during Deprotection.

    • Cause:tert-butyl cation attacking the electron-rich aromatic ring.

    • Solution: Increase scavenger load (TES or Thioanisole) during TFA treatment.

  • Issue: Incomplete Alkylation (Williamson).

    • Cause: Poor nucleophilicity or moisture.

    • Solution: Switch base to Cs2CO3 (Cesium Carbonate) in dry DMF. The "Cesium Effect" often enhances solubility and reactivity of phenoxides.

References

  • Lepore, S. D., & He, Y. (2003).[3] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[3][4] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. The Journal of Organic Chemistry, 54(19), 4663–4673. Link

  • Beshnova, D. A., et al. (2020). Structure-Based Design of PROTACs: Linker Optimization. Methods in Molecular Biology, 2185, 223–245. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3][5][6] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Use of "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-54-0) serves as a high-value bifunctional pivot scaffold in Fragment-Based Drug Discovery (FBDD). While often categorized as a metabolic standard for beta-blockers (e.g., Carvedilol derivatives), its utility in FBDD lies in its ability to facilitate Fragment Evolution and PROTAC Linker Design .

This guide details the application of this reagent to:

  • Probe Sub-Pockets: Utilize the 4-hydroxyl group as a vector for "Fragment Growing" into adjacent binding sites.

  • Linker Construction: Exploit the orthogonal reactivity of the phenol and the Boc-protected amine to synthesize rigid, ether-linked chimeras.

  • Pharmacophore Optimization: Leverage the 2-methoxy motif for conformational locking and hydrogen bond scanning.

Technical Profile & Structural Logic

FeatureChemical Logic for Drug Design
Scaffold Core Aryloxyethylamine (

). A privileged motif in GPCR (Adrenergic, Serotonergic) and Ion Channel ligands.
N-tert-Boc Masked Polarity . Allows the fragment to be handled in organic solvents for lipophilic coupling reactions (e.g., Mitsunobu) before revealing the critical salt-bridge forming amine.
4-Hydroxy (-OH) Growth Vector . The primary handle for library expansion. Positioned para to the ether tail, it probes the "deep" or "solvent-exposed" regions depending on binding mode.
2-Methoxy (-OMe) Conformational Bias . Creates an intramolecular steric clash or hydrogen bond potential, restricting the rotation of the phenoxy ring and reducing the entropic penalty of binding.

Application Workflow: Fragment Growing

In this workflow, the reagent is used to evolve a low-affinity "core" hit (the phenoxyethylamine scaffold) into a high-affinity lead by growing into a secondary pocket via the 4-position.

Protocol A: Divergent Library Synthesis (The "Grow" Strategy)

Objective: Synthesize a library of 4-substituted ethers to probe the S2 pocket of a target protein.

Reagents:

  • Scaffold: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 eq)

  • Electrophiles (R-X): Diverse set of alkyl halides (benzyl bromides, heteroaryl chlorides).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (anhydrous).

Step-by-Step Methodology:

  • Activation:

    • Dissolve 50 mg (0.176 mmol) of the scaffold in 1.5 mL anhydrous DMF.

    • Add

      
       (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Why? The 2-methoxy group slightly increases the pKa of the phenol; Cs+ provides the "naked anion" effect for better nucleophilicity.
      
  • Coupling (Library Generation):

    • Add the specific alkyl halide electrophile (1.2 eq).

    • Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass: Scaffold - H + Electrophile).

    • Note: For sterically hindered electrophiles, switch to Mitsunobu conditions (PPh3, DIAD, THF, 0°C to RT) to force the ether formation.

  • Workup:

    • Dilute with EtOAc, wash with water (x3) and brine. Dry over

      
      . Concentrate.
      
  • Boc-Deprotection (The "Reveal"):

    • Dissolve the crude intermediate in 1 mL DCM.

    • Add 0.5 mL Trifluoroacetic Acid (TFA). Stir for 1 hour at RT.

    • Critical Check: Ensure complete removal of the t-butyl signal in NMR or mass shift (-100 Da).

    • Evaporate volatiles. Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge to isolate the free amine product as a free base or elute with HCl/MeOH to generate the salt.

Outcome: A library of 2-(4-alkoxy-2-methoxyphenoxy)ethylamines ready for screening.

Application Workflow: PROTAC Linker Design

This reagent is ideal for constructing non-flexible linkers for Proteolysis Targeting Chimeras (PROTACs). The phenoxy-ethyl chain provides a specific length and rigidity compared to standard PEG chains.

Protocol B: Orthogonal Linker Synthesis

Objective: Link an E3 Ligase binder (e.g., VHL ligand) to a Warhead (protein binder) using the scaffold as the connector.

Logic:

  • Step 1 (Phenol End): Attach the "Warhead" (or a spacer) to the 4-OH group.

  • Step 2 (Amine End): Deprotect the Boc and attach the E3 Ligase ligand via amide coupling.

Diagram: Orthogonal Assembly Strategy

G Scaffold N-tert-Boc-2-(4-OH...) (The Reagent) Intermediate Boc-Protected Chimera Intermediate Scaffold->Intermediate S_N2 / Mitsunobu (Phenol Functionalization) Warhead Target Warhead (e.g., Kinase Inhibitor-Br) Warhead->Intermediate Deprotection TFA/DCM (-Boc) Intermediate->Deprotection Amine Free Amine Linker-Warhead Deprotection->Amine Final Final PROTAC (Rigid Phenoxy Linker) Amine->Final Amide Coupling (HATU/DIPEA) E3Ligand E3 Ligase Ligand (COOH functionalized) E3Ligand->Final

Caption: Step-wise assembly of a PROTAC using the reagent as a rigid, bifunctional linker.

Scientific Validation & Causality

Why use this specific scaffold?

  • The "Privileged" Ether Oxygen: In many GPCRs (e.g.,

    
    -adrenergic receptors), the ether oxygen in aryloxy-alkyl-amines acts as a hydrogen bond acceptor for Serine or Threonine residues in the binding pocket (e.g., Ser211 in 
    
    
    
    AR) [1]. Retaining this oxygen while modifying the 4-position preserves the primary binding mode.
  • Metabolic Stability vs. Solubility: The 2-methoxy group blocks metabolism at the ortho-position and improves solubility compared to a naked phenyl ring. However, the 4-hydroxy is a metabolic "soft spot" (glucuronidation). By capping it with a library of fragments (Protocol A), you simultaneously probe the receptor and block this metabolic liability [2].

  • Boc as a Solubility Handle: Phenoxyethylamines can be amphiphilic and "sticky" in purification. The Boc group masks the cationic charge, allowing standard normal-phase chromatography (silica gel) during the intermediate steps, which is often impossible with the free amine [3].

References

  • Warne, T., et al. (2008). "Structure of a beta1-adrenergic G-protein-coupled receptor." Nature, 454(7203), 486-491. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry logic). Link

  • Bondeson, D. P., & Crews, C. M. (2017). "Targeted Protein Degradation by Small Molecules." Annual Review of Pharmacology and Toxicology, 57, 107-123. (Context for Linker Design). Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by observable symptoms.

Problem 1: Low Yield of the Desired Ether Product

Symptom: After the Williamson ether synthesis step, analysis of the crude product (e.g., by TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted 2-methoxyphenol (guaiacol) and/or the starting N-Boc-2-halo-ethylamine.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete Deprotonation of 2-Methoxyphenol: The phenolic proton is acidic, but a sufficiently strong base is required for complete deprotonation to the phenoxide nucleophile.Base Selection: Switch to a stronger base. While K₂CO₃ can be effective, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO can significantly improve the deprotonation and subsequent reaction rate.[1]
Poor Leaving Group on the Ethylamine Moiety: The efficiency of the Sₙ2 reaction is highly dependent on the nature of the leaving group.Alkylating Agent: If using N-Boc-2-chloroethylamine, consider switching to N-Boc-2-bromoethylamine or, even better, N-Boc-2-iodoethylamine. The reactivity order for Sₙ2 reactions is I > Br > Cl. Alternatively, converting the hydroxyl group of N-Boc-ethanolamine to a tosylate or mesylate creates an excellent leaving group.[2][3]
Reaction Temperature is Too Low: The rate of the Sₙ2 reaction may be slow at room temperature.Temperature Optimization: Gradually increase the reaction temperature. For many Williamson ether syntheses, temperatures between 60-80 °C are optimal.[4] Monitor the reaction closely by TLC to avoid decomposition.
Steric Hindrance: Although less of an issue with a primary alkyl halide, steric hindrance can still play a role.Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to effectively solvate the cation of the base and leave the phenoxide nucleophile more exposed.[1][5][6]
Problem 2: Presence of a Dialkylated Byproduct

Symptom: Mass spectrometry analysis of the product mixture reveals a species with a mass corresponding to the addition of two N-Boc-ethylamine units to the 2-methoxyphenol.

Potential Cause & Solution:

  • Cause: The hydroxyl group of the desired product, N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, can be deprotonated under the reaction conditions, leading to a second etherification. This is more likely if an excess of the alkylating agent and base are used.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-methoxyphenol relative to the N-Boc-2-halo-ethylamine to ensure the alkylating agent is the limiting reagent.

    • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated 2-methoxyphenol. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

Problem 3: Formation of C-Alkylated Isomers

Symptom: ¹H NMR of the purified product shows unexpected aromatic signals, and LC-MS indicates the presence of isomers with the same mass as the desired product.

Potential Cause & Solution:

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).[2] While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.[1]

  • Solution:

    • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine?

A1: The most common approach involves a two-step process:

  • Boc Protection: Protection of the amino group of 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-2-aminoethanol.[7][8]

  • Williamson Ether Synthesis: This is an Sₙ2 reaction where the hydroxyl group of 2-methoxyphenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an N-Boc protected 2-carbon electrophile.[2][3][6] The electrophile is typically N-Boc-2-halo-ethylamine or a tosylate/mesylate derivative of N-Boc-2-aminoethanol.

Synthetic_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Williamson Ether Synthesis 2-aminoethanol 2-aminoethanol N-Boc-2-aminoethanol N-Boc-2-aminoethanol 2-aminoethanol->N-Boc-2-aminoethanol Boc₂O, Base Boc2O Boc2O N-Boc-2-halo-ethylamine N-Boc-2-halo-ethylamine N-Boc-2-aminoethanol->N-Boc-2-halo-ethylamine Halogenating Agent (e.g., SOCl₂, PBr₃) 2-methoxyphenol 2-methoxyphenol Product N-tert-Boc-2-(4-hydroxy- 2-methoxyphenoxy)-ethylamine 2-methoxyphenol->Product Base (e.g., K₂CO₃) N-Boc-2-halo-ethylamine

Caption: General synthetic scheme for the target molecule.

Q2: Why is the Boc protecting group used for the amine?

A2: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting amines for several reasons:

  • Prevents N-Alkylation: The primary amine of 2-aminoethanol is more nucleophilic than the hydroxyl group.[9] Without protection, the amine would preferentially react with the alkylating agent. The Boc group reduces the nucleophilicity of the amine, preventing this unwanted side reaction.[8][10]

  • Stability: The Boc group is stable under the basic conditions required for the Williamson ether synthesis.[11]

  • Ease of Removal: It can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl, which typically do not affect the newly formed ether bond.[10][12]

Q3: My reaction is producing a significant amount of an elimination byproduct (alkene). What can I do?

A3: The Williamson ether synthesis (Sₙ2) often competes with the E2 elimination reaction.[2] This is particularly problematic with secondary and tertiary alkyl halides.[3]

  • Ensure a Primary Electrophile: Always use a primary electrophile (e.g., N-Boc-2-bromoethylamine).

  • Use a Less Hindered Base: While strong bases are needed, highly hindered bases (e.g., potassium tert-butoxide) can favor elimination. Opt for non-hindered strong bases like NaH.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sₙ2 pathway.

SN2_vs_E2 Reactants Phenoxide + N-Boc-2-halo-ethylamine SN2_Product Desired Ether Product Reactants->SN2_Product Sₙ2 Pathway (Favored by primary halide, non-hindered base, lower temp) E2_Product Elimination Byproduct (N-Boc-vinylamine) Reactants->E2_Product E2 Pathway (Competes, favored by hindered base, higher temp) Conditions Reaction Conditions (Base, Temp, Substrate) Conditions->Reactants

Caption: Competition between Sₙ2 and E2 pathways.

Q4: How should I purify the final product?

A4: Purification is typically achieved using column chromatography on silica gel.[13]

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly used. The polarity of the solvent system will need to be optimized based on TLC analysis.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin) if the product is not UV-active.

  • Characterization: After purification, confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

Protocol 1: Boc Protection of 2-Aminoethanol
  • Dissolve 2-aminoethanol (1.0 eq) in a suitable solvent such as a mixture of water and dioxane or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Add a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), dropwise to maintain a basic pH.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoethanol, which can often be used without further purification.

Protocol 2: Williamson Ether Synthesis
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyphenol (1.1 eq) to a dry aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add a solution of the electrophile (e.g., N-Boc-2-bromoethylamine, 1.0 eq) in the same solvent dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • ChemRxiv. (2021). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]

  • Jakher, S. (n.d.). Williamson Ether Synthesis. Name Reaction in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (1976).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. [Link]

  • Cheraiet, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(1), 29-35. [Link]

  • Reddy, B. V. S., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(vii), 28-33. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2025). N-alkylation of aminophenols. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (2006). Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina. [Link]

  • PubChem. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. [Link]

  • Bisyri, M., et al. (2014). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 19(6), 7436-7452. [Link]

  • ResearchGate. (2015). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. [Link]

  • Sunkari, Y., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Scientific Reports, 9, 17565. [Link]

  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1361-1364. [Link]

  • Zhang, L., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(7), 1276-1284. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. [Link]

Sources

Technical Support Center: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 163045-12-3 (Generic/Analogous Reference) Context: Key intermediate for the synthesis of 4-Hydroxy Carvedilol (an active metabolite of the beta-blocker Carvedilol).[1][2][3]

Module 1: Storage & Handling Directives

The Stability Paradox

This compound presents a dual-stability challenge.[1][2] It contains a Boc-protective group (acid-labile) and an electron-rich 4-hydroxy-2-methoxyphenol moiety (highly oxidation-prone).[1][2] Standard "cool and dry" storage is insufficient; the compound requires active protection against radical oxidation.[1][2]

Gold Standard Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the auto-oxidation of the phenolic ring into quinones.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich phenol group is a scavenger for atmospheric oxygen.[1][2] Exposure leads to "pinking" (quinone formation).[1][2]
Container Amber Glass Phenolic oxidation is photo-catalyzed.[1][2] UV light accelerates degradation.[1][2]
Desiccation Required Moisture can hydrolyze the carbamate (Boc) linkage over time, especially if trace acidity is present.[1][2]
Decision Logic: Storage Workflow

Use this logic flow to determine the immediate handling of incoming shipments.

StorageLogic Start Shipment Received CheckSeal Is the seal intact? Start->CheckSeal InspectColor Inspect Appearance CheckSeal->InspectColor Yes White White/Off-White Solid InspectColor->White Pass Pink Pink/Brown Discoloration InspectColor->Pink Fail Action1 Flush with Argon -> Store at -20°C White->Action1 Action2 Perform Recrystallization (See Module 3) Pink->Action2 Mild Action3 Reject/Quarantine (Severe Oxidation) Pink->Action3 Severe (>50% Dark)

Module 2: Troubleshooting & FAQs

Q1: The white powder has turned pink/reddish. Is it ruined?

Diagnosis: This is the hallmark of phenolic oxidation .[1][2] The 4-hydroxy group, combined with the electron-donating methoxy group (ortho position), makes the ring highly susceptible to forming ortho- or para-quinones upon exposure to air.[1][2]

  • Impact: If the color is faint pink, the bulk purity is likely >95%.[1][2] If brown/black, significant degradation has occurred.[1][2]

  • Solution: Perform a recrystallization (Protocol A below).[1][2][3] The oxidized quinones are highly polar and often remain in the supernatant while the pure product crystallizes.[1][2]

Q2: I observe a loss of the Boc group during reaction workup.

Diagnosis: Unintentional Acidolysis.

  • Cause: The Boc group is cleaved by strong acids (TFA, HCl) and can be sensitive to Lewis acids.[1][2][3]

  • Common Culprit: Using Chloroform (CDCl3) for NMR that has not been neutralized.[1][2] Old chloroform forms HCl, which can cleave the Boc group of this sensitive amine in the NMR tube.[1][2]

  • Fix: Always filter CDCl3 through basic alumina or use DMSO-d6 for analysis.[1][2] Ensure reaction solvents are not acidic.[1][2]

Q3: The compound is oiling out instead of crystallizing.

Diagnosis: Impurity-driven freezing point depression.

  • Cause: Presence of residual phenol starting material or oxidized byproducts prevents lattice formation.[1][2][3]

  • Fix: Triturate with cold Hexane or Pentane. The non-polar solvent removes lipophilic impurities and induces precipitation of the Boc-protected amine.[1][2][3]

Module 3: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if the compound has slightly oxidized (turned pink).[1][2][3]

  • Dissolution: Dissolve the crude solid in a minimum amount of Ethyl Acetate (EtOAc) at 40°C.

  • Filtration: If insoluble dark particles remain, filter hot.[1][2][3]

  • Precipitation: Slowly add Hexanes (ratio 1:3 EtOAc:Hexane) while stirring.

  • Cooling: Allow to cool to Room Temp, then move to 4°C for 2 hours.

  • Collection: Filter the white precipitate.[1][2][3] Wash with cold Hexane.

  • Drying: Vacuum dry at <30°C. Note: High heat (>50°C) can degrade the Boc group.[1][2][3]

Protocol B: QC Analysis (HPLC)

Standard Reverse-Phase Method for Phenolic Intermediates.[1][2]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA - risk of on-column deprotection)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes
Detection UV at 280 nm (Phenol absorption) and 210 nm (Amide)
Expected RT The Boc group makes the compound significantly less polar than the free amine.[1][2] Expect elution late in the gradient (approx 10-12 min).[1][2][3]
Mechanism of Instability

Understanding the degradation pathways allows for better control.[1][2][3]

Degradation cluster_ox Oxidative Pathway (Air/Light) cluster_acid Acidic Pathway (H+) Compound N-Boc-Phenol (White Solid) Quinone Quinone Species (Pink/Brown) Compound->Quinone O2 / hν DeBoc Free Amine Salt (Hygroscopic) Compound->DeBoc H+ / Heat Isobutene Isobutene + CO2 DeBoc->Isobutene

[1][2][3]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc stability and cleavage conditions). [1][2]

  • PubChem. (n.d.).[1][2] Carvedilol Related Compound A (Structure Reference). National Library of Medicine.[1][2] (Validates the structural connectivity of the phenoxyethylamine moiety). [1][2]

  • Agrawal, S., et al. (2012).[1][2] Process for the preparation of Carvedilol. U.S. Patent 8,101,782.[1][2] (Describes the handling of phenoxyethylamine intermediates in Carvedilol synthesis).

  • Santa Cruz Biotechnology. (n.d.).[1][2][3] N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 Product Data. (Confirms the commercial existence and storage requirements of the specific 4-hydroxy intermediate).

Sources

Technical Support Center: Optimizing Coupling Reactions with N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine CAS: 887353-57-3 Chemical Class: Vanilloid / Phenolic Linker Primary Application: PROTAC® Linker Synthesis, Fragment-Based Drug Discovery[1]

Technical Overview & Reactivity Profile

This molecule is a bifunctional scaffold featuring a Boc-protected primary amine and a guaiacol-derived phenol .[1] Successful utilization hinges on managing the electronic and steric environment created by the ortho-methoxy group.

  • The Nucleophile (Phenol): The 4-hydroxy group is electron-rich due to the ortho-methoxy donor.[1] While this increases intrinsic nucleophilicity, the ortho-substituent introduces steric hindrance that can impede

    
     reactions with bulky electrophiles.[1]
    
  • The Protecting Group (Boc): Stable to basic coupling conditions (

    
    , 
    
    
    
    ) but sensitive to strong acids.
  • The Linker (Ethylamine): Provides a flexible 2-carbon spacer, essential for preventing steric clash in PROTAC ternary complexes.[1]

Module 1: Troubleshooting Phenolic O-Alkylation ( )

User Issue: "I am observing low conversion yields (<40%) when coupling this linker with alkyl halides using Potassium Carbonate (


) in DMF."
Root Cause Analysis

The ortho-methoxy group creates a "picket fence" steric barrier.[1] While


 is standard for phenols, the potassium cation forms a tight ion pair with the phenoxide, further crowding the reactive site. In polar aprotic solvents like DMF, this tight pairing reduces the availability of the "naked" phenoxide anion required to overcome the steric hindrance of the methoxy group.
Optimization Protocol: The "Cesium Effect"

Switching to Cesium Carbonate (


)  is the primary solution. The large ionic radius of Cesium (

) creates a "loose" ion pair with the phenoxide oxygen. This increases the effective concentration of the free phenoxide anion, significantly accelerating the rate of attack on the electrophile.
Step-by-Step Optimization Guide
  • Solvent Switch: Replace DMF with Acetonitrile (MeCN) or Acetone if solubility permits.[1] MeCN often provides a cleaner impurity profile for electron-rich phenols.[1]

  • Stoichiometry: Use 1.5 – 2.0 equivalents of

    
    .
    
  • Temperature: If the electrophile is secondary or bulky, heat to 60°C . The methoxy group stabilizes the phenoxide against thermal decomposition, allowing for more aggressive heating than bare phenols.

  • Catalysis: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting alkyl chlorides/bromides to more reactive iodides.

Comparative Data: Base Efficiency

BaseSolventTemp (°C)Conv. (4h)Comment

DMF2535%Slow; incomplete conversion.

DMF6062%Improved, but significant side products.

MeCN 60 94% Optimal conditions.[1] Clean profile.

THF0 -> 2588%Fast, but risk of Boc removal/side reactions.[1]

Module 2: The Mitsunobu Reaction Protocol

User Issue: "The Mitsunobu reaction with a secondary alcohol fails to produce the desired ether. I see mostly starting material and hydrazine byproducts."

Root Cause Analysis

The ortho-methoxy group raises the


 of the phenol (approx. 10.0–10.5), making it a borderline pronucleophile for standard DEAD/TPP conditions. Furthermore, the steric bulk prevents the formation of the initial phosphorane complex if reagents are added in the wrong order.
Troubleshooting Q&A

Q: Which Azodicarboxylate should I use? A: Switch from DEAD/DIAD to ADDP (1,1'-(Azodicarbonyl)dipiperidine) . ADDP is more stable and provides a stronger driving force for sterically demanding phenols.

Q: What is the critical order of addition? A: Do NOT mix everything at once.

  • Dissolve Linker (Phenol), Alcohol, and Phosphine (

    
    ) in dry THF/Toluene.
    
  • Cool to 0°C.

  • Add the Azodicarboxylate (ADDP/DIAD) dropwise last.[1] This ensures the betaine intermediate forms in the presence of the phenol, preventing phosphine oxide precipitation before reaction.

Q: How do I handle the purification? A: Triphenylphosphine oxide (


) is difficult to separate from this lipophilic linker. Use Polymer-supported Triphenylphosphine (

)
to allow filtration of the phosphorus byproduct, or switch to a hexane/ether precipitation workup.[1]

Module 3: Boc-Deprotection & Stability

User Issue: "After removing the Boc group with TFA, my product turns dark brown/black. NMR shows loss of aromatic signals."

Root Cause Analysis

The electron-rich nature of the guaiacol ring (alkoxy + hydroxy/ether substituents) makes it highly susceptible to oxidative polymerization and electrophilic aromatic substitution . During TFA deprotection, the generated tert-butyl cation is an electrophile that can attack the electron-rich aromatic ring (Friedel-Crafts alkylation), leading to "t-butylated" impurities and polymerization.[1]

Corrective Protocol
  • Scavenger Cocktail: Never use neat TFA. Use a cocktail of TFA : DCM : Triethylsilane (TES) (50 : 45 : 5).[1] TES acts as a hydride source to quench the tert-butyl carbocation immediately.[1]

  • Alternative Acid: Use 4M HCl in Dioxane at 0°C. This avoids the formation of the reactive tert-butyl cation species (generating volatile isobutylene instead) and is generally gentler on electron-rich aromatics.[1]

  • Inert Atmosphere: Perform deprotection under

    
     or Ar. Electron-rich phenols/anilines oxidize rapidly in air under acidic conditions (quinoid formation).[1]
    

Visual Workflows

Workflow 1: Decision Logic for Coupling Strategy

CouplingLogic Start Start: Coupling N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine CheckPartner Analyze Coupling Partner (Electrophile) Start->CheckPartner IsHalide Is it an Alkyl Halide? CheckPartner->IsHalide Yes IsAlcohol Is it an Alcohol? CheckPartner->IsAlcohol Yes StericCheck Is Halide Sterically Hindered? IsHalide->StericCheck Mitsunobu Mitsunobu Reaction IsAlcohol->Mitsunobu Alkylation Standard O-Alkylation UseCs2CO3 Use Cs2CO3 / MeCN / 60°C StericCheck->UseCs2CO3 Yes (Secondary/Branched) UseK2CO3 Use K2CO3 / DMF / RT StericCheck->UseK2CO3 No (Primary/Linear) pKaCheck Check pKa & Sterics Mitsunobu->pKaCheck StandardMits DIAD / PPh3 / THF pKaCheck->StandardMits Low Sterics (Primary OH) EnhancedMits ADDP / PPh3 / Toluene / Sonication pKaCheck->EnhancedMits High Sterics (Secondary OH)

Caption: Decision matrix for selecting the optimal coupling pathway based on electrophile properties.

Workflow 2: Optimized Alkylation Mechanism

Mechanism Phenol Boc-Linker-OH (Substrate) Complex Loose Ion Pair [Ph-O- ... Cs+] Phenol->Complex Deprotonation (MeCN, 60°C) Base Cs2CO3 (Cesium Effect) Base->Complex Product Boc-Linker-O-R (Coupled Product) Complex->Product Rapid SN2 Attack (Naked Anion) Electrophile R-X (Alkyl Halide) Electrophile->Product

Caption: The "Cesium Effect" mechanism facilitating nucleophilic attack via loose ion pairing.[1]

References

  • Cesium Effect in Phenolic Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2][3] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2][3][4][5] Synthetic Communications, 25(9), 1367–1370.[2] Link

  • Mitsunobu Optimization for Phenols: Lepore, S. D., & He, Y. (2003).[1] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[6][7] The Journal of Organic Chemistry, 68(21), 8261–8263. Link[1]

  • Boc Deprotection Scavengers: Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups from peptides with particular reference to the tert-butyl group.[1] International Journal of Peptide and Protein Research, 12(5), 258–268. Link

  • Boc Protection/Deprotection Review: Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc group.[8][9][10][11] Tetrahedron, 58(14), 2701–2724. Link

Sources

Technical Support Center: A Troubleshooting Guide for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide field-proven solutions to minimize side product formation and ensure the success of your synthetic routes.

Introduction: Understanding the Reactivity Landscape

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a valuable intermediate in the synthesis of a variety of complex molecules, including the long-acting β2-adrenergic agonist, Vilanterol[1]. Its utility stems from the orthogonal reactivity of its functional groups: a Boc-protected amine, a phenolic hydroxyl group, and a methoxy ether. However, this trifecta of reactivity also presents challenges. Side reactions can occur at each of these sites if reaction conditions are not carefully controlled. This guide will walk you through the most common issues and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Unwanted Reactions at the Phenolic Hydroxyl Group

The free hydroxyl group on the phenyl ring is often the primary source of side products. Its nucleophilicity and susceptibility to oxidation require careful consideration when planning your synthetic strategy.

Question: I am attempting to perform a reaction at the Boc-protected amine, but I am observing significant formation of a byproduct where my electrophile has reacted with the phenol. How can I prevent this O-alkylation?

Answer: This is a classic case of competing nucleophilicity. The phenoxide anion, which can form under basic conditions, is a potent nucleophile that can compete with other nucleophiles in your reaction mixture.

Causality: The acidity of the phenolic proton makes it susceptible to deprotonation by bases, even relatively weak ones. The resulting phenoxide is often more nucleophilic than the intended reaction partner, leading to undesired O-alkylation or O-acylation.

Troubleshooting Strategies:

  • Protect the Phenol: The most robust solution is to protect the phenolic hydroxyl group before proceeding with subsequent steps. The choice of protecting group is critical and should be orthogonal to the Boc group, meaning it can be removed without cleaving the Boc group, and vice-versa.

    • Recommended Protecting Groups for Phenols:

      • Benzyl (Bn) Ether: Stable to a wide range of conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which typically does not affect the Boc group.

      • Silyl Ethers (e.g., TBDMS, TIPS): These are labile to fluoride ions (e.g., TBAF) and are generally stable under the conditions used for Boc deprotection.

  • Optimize Reaction Conditions: If protecting the phenol is not feasible, carefully controlling the reaction conditions can minimize O-alkylation.

    • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the phenol.

    • Control Stoichiometry: Use a minimal excess of the electrophile to reduce the chance of reaction at the phenol.

    • Temperature Control: Running the reaction at lower temperatures can often favor the desired kinetic product over the thermodynamic byproduct of O-alkylation.

Question: My reaction mixture is turning dark brown/black, and I am isolating a complex mixture of products. What is happening?

Answer: The discoloration you are observing is a strong indication of oxidation of the phenol group. Hydroquinones and their derivatives are notoriously sensitive to oxidation, which can be initiated by air, trace metals, or certain reagents.

Causality: The electron-rich nature of the methoxyphenol ring makes it susceptible to one-electron oxidation to form a phenoxy radical. This radical can then dimerize or polymerize, or be further oxidized to form highly colored quinone-type structures.

Troubleshooting Strategies:

  • Degas Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen, a common culprit in phenol oxidation.

  • Use an Inert Atmosphere: Conduct your reaction under a blanket of argon or nitrogen to prevent exposure to atmospheric oxygen.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation pathways.

  • Purify Reagents: Ensure that your reagents and solvents are free from trace metal impurities, which can catalyze oxidation.

Issue 2: Complications with the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its stability in a wide range of conditions. However, its removal can sometimes lead to unintended side reactions.

Question: During the acidic deprotection of the Boc group, I am seeing the formation of a byproduct with a mass corresponding to my desired product plus 56 units. What is this side product?

Answer: The byproduct you are observing is likely the result of tert-butylation of your product.

Causality: Acid-mediated removal of the Boc group proceeds through the formation of a tert-butyl cation. This carbocation is a potent electrophile that can be trapped by any nucleophile present in the reaction mixture. In the case of your molecule, the electron-rich aromatic ring is a likely site for electrophilic aromatic substitution by the tert-butyl cation.

Troubleshooting Strategies:

  • Use a Cation Scavenger: The most effective way to prevent tert-butylation is to include a cation scavenger in your deprotection cocktail. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.

ScavengerTypical ConcentrationNotes
Triethylsilane (TES)5-10 equivalentsHighly effective. Reacts with the tert-butyl cation to form the volatile tert-butyldiethylsilane.
Anisole5-10% (v/v)A good scavenger for reactions where TES might interfere with other functional groups.
Thioanisole5-10% (v/v)Particularly useful for protecting tryptophan and methionine residues in peptide synthesis, but also effective here.
  • Optimize Deprotection Conditions:

    • Choice of Acid: Trifluoroacetic acid (TFA) is a common choice for Boc deprotection. Using a solution of HCl in an organic solvent like dioxane or diethyl ether can sometimes be milder and reduce side reactions.

    • Temperature: Perform the deprotection at 0 °C or room temperature. Avoid heating, as this can promote side reactions.

Issue 3: Reactivity of the Methoxy Group

While generally stable, the methoxy group can be cleaved under certain conditions.

Question: I am performing a reaction under strongly acidic conditions and high temperatures and observing a byproduct where the methoxy group has been cleaved to a hydroxyl group. How can I avoid this?

Answer: O-demethylation of aryl methyl ethers typically requires harsh conditions, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃) at elevated temperatures.

Causality: The lone pair of electrons on the ether oxygen can be protonated by a strong acid. A nucleophile (like a bromide or iodide ion) can then attack the methyl group in an SN2 fashion, cleaving the C-O bond.

Troubleshooting Strategies:

  • Avoid Harsh Acidic Conditions: If possible, choose reaction conditions that do not involve prolonged exposure to strong acids and high temperatures.

  • Alternative Reagents: If demethylation is a persistent issue, consider using alternative reagents for your desired transformation that operate under milder conditions. For example, if you are performing a deprotection, explore enzymatic or catalytic methods.

Experimental Protocols

Protocol 1: Phenol Protection as a Benzyl Ether
  • Dissolve N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Deprotection with a Cation Scavenger
  • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

  • Add triethylsilane (TES, 5.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or another suitable solvent to remove residual TFA.

  • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Visualizing Reaction Pathways

Diagram 1: Desired Reaction vs. Side Reactions

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Desired Pathway cluster_3 Side Reaction Pathways SM N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine Conditions Electrophile (E+) Base SM->Conditions Oxidation Oxidation SM->Oxidation Undesired (e.g., O2, trace metals) DesiredProduct Reaction at Amine Conditions->DesiredProduct Desired OAlkylation O-Alkylation Conditions->OAlkylation Undesired

Caption: Competing reaction pathways for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Diagram 2: N-Boc Deprotection and Cation Scavenging

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 Intermediates cluster_3 Potential Fates of tert-Butyl Cation BocProtected N-Boc Protected Amine Acid Acid (e.g., TFA) BocProtected->Acid DeprotectedAmine Deprotected Amine (Desired) Acid->DeprotectedAmine tBuCation tert-Butyl Cation (Reactive) Acid->tBuCation Alkylation Side Product (tert-Butylation) tBuCation->Alkylation Undesired Scavenged Neutralized by Scavenger (e.g., TES) tBuCation->Scavenged Desired

Sources

Technical Support Center: Scale-Up Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ref: TSC-887353-SU Status: Operational Audience: Process Chemists, Scale-up Engineers

Core Synthesis Strategy & Route Selection

The Critical Decision: The primary failure mode in scaling this molecule is regioselectivity . The target molecule contains a free hydroxyl group at position 4 and an alkylated ether at position 1.

  • Incorrect Approach: Direct alkylation of 2-methoxyhydroquinone. This yields a statistical mixture of mono-alkylated (C1 vs C4) and di-alkylated products, which are difficult to separate on a kilogram scale.

  • Correct Approach: Use of 4-(benzyloxy)-2-methoxyphenol as the starting material. This forces alkylation at the C1 position. The benzyl group is subsequently removed via hydrogenolysis, which is orthogonal to the Boc protecting group.

Decision Matrix Visualization

SynthesisStrategy Start Starting Material Selection HQ 2-Methoxyhydroquinone (Unprotected) Start->HQ High Risk BnPhenol 4-(Benzyloxy)-2-methoxyphenol (Protected) Start->BnPhenol Recommended Alkylation Alkylation with N-Boc-2-bromoethylamine HQ->Alkylation BnPhenol->Alkylation ResultBad Mixture of Isomers (C1-O, C4-O, Di-O) Low Yield, High Purification Cost Alkylation->ResultBad From HQ ResultGood Single Regioisomer (C1-O Alkylation) Alkylation->ResultGood From Protected Deprotection Hydrogenolysis (H2, Pd/C) Removes Benzyl, Keeps Boc ResultGood->Deprotection Final Target Product: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine Deprotection->Final

Caption: Workflow comparison demonstrating the necessity of orthogonal protection strategies to ensure regiochemical purity.

Troubleshooting Guide: The Alkylation Step (Williamson Ether Synthesis)

Context: The reaction involves coupling 4-(benzyloxy)-2-methoxyphenol with


-Boc-2-bromoethylamine (or the mesylate/tosylate derivative).
FAQ: Reaction Stalling & Impurities

Q: Why is the reaction stalling at 70-80% conversion despite adding excess alkyl halide? A: This is likely due to the elimination side-reaction of the alkylating agent.

  • Mechanism:

    
    -Boc-2-bromoethylamine can undergo E2 elimination to form 
    
    
    
    -Boc-vinylamine under strong basic conditions or high temperatures. This consumes your reagent without forming the product.
  • Solution:

    • Switch Base: Move from NaH (too strong/basic) to K₂CO₃ or Cs₂CO₃ (milder, favors Sₙ2).

    • Solvent: Use Acetone or MEK (Methyl Ethyl Ketone) at reflux instead of DMF. While DMF is faster, ketones allow for easier workup and slightly suppress elimination.

    • Catalyst: Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ.

Q: My product is contaminated with a "vinyl" impurity. What is it? A: This is likely the


-Boc-vinylamine byproduct or a result of retro-Michael addition if the conditions are too harsh. Ensure reaction temperature does not exceed 80°C.
Protocol: Optimized Alkylation Conditions
ParameterRecommendationRationale
Stoichiometry Phenol (1.0 eq) : Bromide (1.2–1.5 eq)Excess bromide compensates for elimination loss.
Base K₂CO₃ (2.0 eq)Mild enough to prevent Boc cleavage; strong enough for phenoxide formation.
Solvent Acetone or AcetonitrileFacilitates precipitation of KBr byproduct; easier solvent swap than DMF.
Additive TBAI (Tetrabutylammonium iodide) 5 mol%Phase transfer catalyst speeds up reaction in solid-liquid heterogeneous systems.
Temperature 60–75°C (Reflux)Balance between kinetics and thermal elimination of the bromide.

Troubleshooting Guide: Deprotection (Hydrogenolysis)

Context: Removing the benzyl group (Bn) to reveal the 4-hydroxyl, while keeping the


-Boc group intact.

Q: I lost the Boc group during hydrogenation. Why? A: Boc groups are acid-labile.

  • Cause: Palladium on Carbon (Pd/C) can be slightly acidic. Furthermore, if your alkylation step used a bromide and wasn't washed thoroughly, residual trace bromide can generate HBr under hydrogenation conditions.

  • Fix: Add a solid buffer to the hydrogenation vessel. NaHCO₃ (5 wt% relative to substrate) is standard. This neutralizes any adventitious acid, preserving the Boc group.

Q: The reaction is extremely slow (24h+). A: Poisoning of the catalyst.

  • Cause: Sulfur contaminants from the starting phenol or residual iodide from the alkylation step (if KI/TBAI was used).

  • Fix:

    • Ensure rigorous washing of the intermediate ether (wash with 10% Na₂S₂O₃ then water) before hydrogenation.

    • Increase catalyst loading to 10 wt% or use Pearlman’s Catalyst (Pd(OH)₂/C) which is more robust against poisoning.

Alternative Route: Mitsunobu Coupling (Scale-Up Warning)

Q: Can I use the Mitsunobu reaction (Phenol + N-Boc-ethanolamine + DIAD + PPh3)? A: For medicinal chemistry (mg scale), yes. For process scale (>100g), NO .

Why Avoid Mitsunobu on Scale:

  • Atom Economy: You generate massive amounts of Triphenylphosphine oxide (TPPO) and reduced hydrazine waste.

  • Purification: TPPO is notoriously difficult to remove without chromatography.

  • Safety: DIAD/DEAD are shock-sensitive and potential explosives on heating.

If you MUST use Mitsunobu (e.g., if alkylation fails):

  • TPPO Removal Trick: Use MgCl₂ .

    • Protocol: Upon reaction completion, dilute with Toluene. Add anhydrous MgCl₂ (2.0 eq relative to PPh3). Heat to reflux for 1 hour, then cool to ambient. TPPO forms a 1:1 complex with MgCl₂ which precipitates as a solid. Filter off the solid to remove >90% of TPPO without a column [1].

References

  • Donald, J. R., & Martin, S. F. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Figshare. Link

  • BenchChem. (n.d.). N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine Product Information. Retrieved January 31, 2026. Link

  • Splendid Lab. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine Impurity Standards. Retrieved January 31, 2026. Link

  • Holland, A., et al. (2020). 2-Methoxyhydroquinone from Vanillin for Aqueous Redox-Flow Batteries. PubMed.[1] Link

Sources

Handling and safety precautions for "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SUP-887353 Subject: Handling, Safety, and Experimental Troubleshooting Guide

Technical Profile & Core Properties
  • Compound Name: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine[1][2]

  • Common Identity: Boc-protected dopamine/guaiacol linker derivative.

  • CAS (Analog/Parent): 887353-54-0 (Unlabeled reference)[1]

  • Chemical Class: Phenolic Ether / Carbamate

  • Key Functionality: Used as a linker in PROTACs, antibody-drug conjugates (ADCs), and as a synthetic intermediate for carvedilol-like derivatives.

Storage & Stability Troubleshooting

User Question: "I just received my shipment, and the compound has a slight pink/brown tint. Is it degraded?"

Technical Diagnosis: This is a common characteristic of electron-rich phenols. The "4-hydroxy-2-methoxyphenoxy" moiety is highly susceptible to auto-oxidation when exposed to air and light, forming quinone intermediates.

Actionable Protocol:

  • Check Purity: Run a quick LC-MS. If the purity is >95%, the discoloration is likely superficial (trace quinones have high extinction coefficients).

  • Rescue: If purity is compromised (<90%), perform a rapid filtration through a short pad of silica gel using DCM/MeOH (95:5) to remove polar quinones.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen) at -20°C.

Data: Stability Profile

ParameterConditionStability RatingNotes
Temperature 25°C (Room Temp)Poor (< 48 Hours)Rapid oxidation in air.
Temperature 2-8°C (Fridge)Moderate (2-4 Weeks)Acceptable for active use.
Temperature -20°C (Freezer)Excellent (> 1 Year)Recommended storage.
Atmosphere Ambient AirPoorTurns pink/brown.
Atmosphere Argon/NitrogenExcellentEssential for long-term storage.
Safety & Handling (The "Phenol" Hazard)

User Question: "What are the specific PPE requirements? Is this just like handling standard amines?"

Technical Diagnosis: No. Treat this compound with the same caution as Phenol .[3][4] The phenolic ether moiety allows for rapid transdermal absorption, which can cause systemic toxicity and chemical burns that may not be immediately painful (anesthetic effect).[3][4][5]

Critical Safety Protocol:

  • Gloves: Double-gloving is mandatory. Nitrile is generally acceptable for solids; use Silver Shield/Laminate gloves for solutions in DCM/DMSO.

  • Skin Exposure: DO NOT USE WATER ALONE. Phenolic compounds are lipophilic; water may spread the chemical rather than remove it.

    • Step 1: Immediately apply PEG 300 or PEG 400 (Polyethylene Glycol) to the affected area.[5] Scrub gently.[6][7]

    • Step 2: Rinse with massive amounts of water only after PEG treatment.

    • Step 3: Seek medical attention if the exposure area is significant.[3][4]

Experimental Troubleshooting (Synthesis & Deprotection)

User Question: "I tried removing the Boc group with neat TFA, but my mass spec shows a mess. I see peaks at M+56. What happened?"

Technical Diagnosis: You are experiencing "tert-Butyl Shuffling" (Electrophilic Aromatic Substitution) . When the Boc group is cleaved by acid, it releases a tert-butyl cation (


).[8] Because your molecule contains an electron-rich phenol ring (activated by the hydroxy and methoxy groups), the 

cation attacks the ring (ortho/para to the hydroxy group) instead of evaporating as isobutylene gas.

The Solution: Scavenger Cocktails You must add a "scavenger" that is more nucleophilic than your phenol ring to trap the


 cation.[8]

Recommended Deprotection Protocol:

  • Solvent System: Dichloromethane (DCM) is preferred over neat TFA to dilute the cation concentration.

  • Scavenger: Triethylsilane (TES) is the "gold standard" here. It reduces the

    
     cation to isobutane (gas), which is inert.
    
    • Alternative: Triisopropylsilane (TIPS) or Thioanisole (though thioanisole smells and can poison Pd catalysts later).

  • Recipe:

    • DCM: 50%[9]

    • TFA: 45%

    • Triethylsilane (TES): 5% (Volume/Volume)

  • Procedure: Dissolve compound in DCM/TES first. Add TFA dropwise at 0°C. Warm to RT. Reaction should be complete in 1-2 hours.

Visualization: Mechanism of Failure vs. Success

BocDeprotection Start Boc-Protected Phenol Acid Acid Treatment (TFA) Start->Acid Cation t-Butyl Cation (Reactive Species) Acid->Cation Cleavage Ring Electron-Rich Phenol Ring Cation->Ring No Scavenger (Electrophilic Attack) Scavenger Scavenger (Triethylsilane) Cation->Scavenger With Scavenger (Hydride Transfer) SideProduct Side Product: t-Butylated Phenol (+56 Mass Shift) Ring->SideProduct CleanProduct Desired Product: Free Amine (Clean Phenol) Scavenger->CleanProduct Isobutane Gas Released

Caption: Logical flow showing how the tert-butyl cation attacks the phenol ring in the absence of scavengers (Red path) vs. safe removal using Triethylsilane (Green path).

Handling Decision Matrix

Use this workflow to determine the immediate action required based on the compound's physical state upon retrieval from storage.

HandlingMatrix Status Inspect Compound (Visual Check) Color Color? Status->Color White White/Off-White Powder Color->White Pink Pink/Light Brown Color->Pink Dark Dark Brown/Black Goo Color->Dark Action1 Proceed with Synthesis White->Action1 Action2 Check Purity (LCMS) If >95%: Use If <95%: Silica Filter Pink->Action2 Action3 Discard/Re-purify (Significant Oxidation) Dark->Action3

Caption: Decision tree for assessing compound quality based on visual oxidation cues.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. Link (General safety profile for the core scaffold).

  • Lundt, B. F., et al. (1978). "Selective removal of protecting groups in peptide synthesis". International Journal of Peptide and Protein Research.
  • BenchChem. (2024). Scavengers for Boc deprotection to prevent side reactions. Link (Specific protocols for electron-rich systems).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc chemistry and phenolic protection).
  • Princeton University EHS. Phenol First Aid and PPE Guide. Link (Standard protocol for PEG-400 usage in phenol burns).

Sources

"N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" reaction workup procedure

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reaction workup and purification of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-57-3).[1]

The protocol focuses on the chemical specificities of this molecule: preserving the acid-labile Boc group while managing the oxidation-prone, amphoteric nature of the electron-rich phenol .[1]

Part 1: Critical Chemical Profile & Risk Assessment

Before initiating the workup, review the physicochemical properties that dictate the separation strategy.[1]

FeatureChemical ImplicationWorkup Constraint
Boc-Amine Acid-labile protecting group.[1][2]Strict pH Limit: Avoid aqueous washes with pH < 3.0 (e.g., 1M HCl).[1] Use Citric Acid or NH₄Cl.[1]
Phenolic -OH Weakly acidic (

).[1]
Base Sensitivity: Strong basic washes (1M NaOH) will deprotonate the phenol, extracting the product into the aqueous waste.[1]
Methoxy-Phenol Electron-rich aromatic ring.[1]Oxidation Risk: Highly susceptible to oxidation into ortho- or para-quinones (turning the solution dark brown/orange).[1] Work quickly and minimize light/air exposure.
Solubility Lipophilic (Boc) + Polar (OH).[1]Soluble in DCM, EtOAc, MeOH.[1] Poor solubility in Hexanes/Water.[1]

Part 2: Universal Workup Protocol

This procedure assumes the compound was synthesized via Mitsunobu coupling (N-Boc-ethanolamine + 2-methoxyhydroquinone) or Nucleophilic Substitution (N-Boc-bromoethylamine + 2-methoxyhydroquinone), as these are the standard synthetic routes for this motif [1, 2].[1]

Phase 1: Quench & Extraction

Objective: Stop the reaction without cleaving the Boc group or oxidizing the phenol.[1]

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) .[1]

    • Why? NH₄Cl buffers the solution to pH ~5-6, which is safe for the Boc group but acidic enough to neutralize any alkoxides used in the reaction.[1]

  • Solvent Selection:

    • Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][3]

    • Recommendation: DCM is preferred for solubility, but EtOAc is better if you need to precipitate Triphenylphosphine oxide (TPPO) from a Mitsunobu reaction later.[1]

  • Phase Separation:

    • Transfer to a separatory funnel.[1] Shake vigorously and vent.

    • Collect the Organic Layer.

    • Critical Check: Do not discard the aqueous layer until the product is confirmed in the organic phase via TLC.[1]

Phase 2: The Wash Sequence (The "Self-Validating" Step)

Objective: Remove polar impurities without extracting the product.[1]

  • Wash 1: Water (1x)

    • Removes bulk salts and polar solvents (DMF/DMSO).[1]

  • Wash 2: 5% Citric Acid (Optional) [1]

    • Only use if: You used excess amine or basic catalysts (e.g., DMAP).[1]

    • Caution: Do strictly short contact time to protect the Boc group.[1]

  • Wash 3: Brine (Sat. NaCl) [1]

    • Essential to break emulsions caused by the surfactant-like nature of the Boc-amino-phenol structure.[1]

  • Drying:

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .[1]

    • Avoid: Magnesium Sulfate (MgSO₄) can sometimes be too Lewis-acidic for sensitive phenols, potentially promoting oxidation on the solid surface.[1]

Phase 3: Concentration & Purification

Objective: Isolate the orange solid from byproducts (TPPO, DIAD, unreacted phenol).[1]

  • Filtration & Evaporation:

    • Filter off the desiccant.[1]

    • Concentrate in vacuo at < 40°C . High heat promotes Boc thermal cleavage and phenol oxidation.[1]

  • Pre-Column Treatment (If Mitsunobu was used):

    • The crude residue likely contains Triphenylphosphine oxide (TPPO).[1]

    • Trituration: Add cold Diethyl Ether/Hexanes (1:1). The product (Boc-protected) is moderately soluble, while TPPO often precipitates.[1] Filter off the white solid (TPPO).[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (neutralized).[1]

    • Eluent System: Hexanes : Ethyl Acetate (Gradient 90:10

      
       60:40).[1]
      
    • Note: Phenols can "streak" on silica.[1] If streaking occurs, add 1% Acetic Acid to the eluent to suppress ionization of the phenol.[1]

Part 3: Troubleshooting & FAQs

Q1: The product turned from a pale oil to a dark brown/black tar. What happened?

Diagnosis: Quinone Oxidation.[1] Mechanism: The electron-donating methoxy group at the ortho position activates the phenol, making it highly susceptible to air oxidation, forming highly colored quinones or quinhydrone complexes.[1] Solution:

  • Immediate: Dissolve in solvent and wash with 10% Sodium Thiosulfate or Sodium Ascorbate solution to reduce quinones back to phenols.[1]

  • Prevention: Perform all evaporation steps under Nitrogen/Argon.[1] Store the final solid at -20°C under inert gas.

Q2: My yield is low, and the aqueous layer is cloudy.

Diagnosis: Product loss to aqueous phase via deprotonation.[1] Mechanism: If you used a basic wash (NaHCO₃ or NaOH), the phenol (


) deprotonated to the phenolate anion, which is water-soluble.[1]
Solution: 
  • Acidify the aqueous layer carefully to pH ~5 with Citric Acid.[1]

  • Re-extract with DCM.[1] The cloudiness (precipitating phenol) should disappear as it moves back to the organic layer.[1]

Q3: The NMR shows a "mess" in the aromatic region but the Boc peak (1.4 ppm) is clean.

Diagnosis: Regioisomer contamination (if synthesized via alkylation).[1] Mechanism: Alkylation of 2-methoxyhydroquinone can occur at the 1-OH (desired) or 4-OH position.[1] Solution: These isomers have slightly different polarities. Run a slower column gradient (e.g., 0.5% increase in polarity per volume). The desired "4-hydroxy" isomer (more sterically hindered environment for the OH) often elutes after the "1-hydroxy" isomer due to differences in hydrogen bonding with silica.[1]

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for the workup, integrating the chemical constraints of the Boc and Phenol groups.

WorkupLogic Start Crude Reaction Mixture (Boc-Linker-Phenol) Quench Quench: Sat. NH4Cl (Buffer pH 5-6) Start->Quench Extract Extract: DCM or EtOAc Quench->Extract PhaseCheck Decision: Wash Strategy Extract->PhaseCheck WashBase WARNING: Avoid NaOH/NaHCO3 (Phenol Deprotonation Risk) PhaseCheck->WashBase High pH? WashAcid Wash: 5% Citric Acid (Remove Amines) PhaseCheck->WashAcid Basic Impurities? WashBrine Wash: Brine + Dry (Na2SO4) PhaseCheck->WashBrine Neutral WashAcid->WashBrine Evap Concentrate < 40°C WashBrine->Evap ImpurityCheck Check: TPPO Present? (Mitsunobu Byproduct) Evap->ImpurityCheck Triturate Triturate: Et2O/Hexane Filter Solid (TPPO) ImpurityCheck->Triturate Yes Column Flash Column Hex:EtOAc (Gradient) ImpurityCheck->Column No Triturate->Column Final Final Product (Orange Solid) Column->Final

Caption: Workflow for isolating N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, highlighting critical pH checkpoints to prevent product loss.

References

  • Mitsunobu Reaction Mechanism & Protocols. Organic Chemistry Portal. [Link][1]

  • Boc Protection Strategies. Common Chemistry (CAS). [Link][1]

  • PubChem Compound Summary: N-Boc-2-(2-aminoethoxy)ethylamine derivatives. National Library of Medicine. [Link][1]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, focusing on the identification and mitigation of common byproducts. The synthesis of this molecule, while conceptually straightforward, often presents challenges that can impact yield and purity. This resource is designed to provide actionable insights and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is showing multiple unexpected spots on my TLC plate. What are the most likely byproducts?

A1: The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is typically achieved through a Williamson ether synthesis.[1][2] In this reaction, the phenoxide of a substituted phenol attacks an alkyl halide. Several side reactions can occur, leading to the formation of byproducts.

Most Common Byproducts:

  • C-Alkylated Isomer: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) to form the desired ether or through a carbon on the aromatic ring (C-alkylation).[3] C-alkylation is more likely to occur at the positions ortho or para to the hydroxyl group.

  • Dialkylated Product: If there is an excess of the alkylating agent or if the reaction conditions are too harsh, a second alkylation can occur on the newly formed ether, particularly if there are other nucleophilic sites.

  • Elimination Product: If a secondary or tertiary alkyl halide is used as the alkylating agent, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[1][3]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the starting phenol and alkyl halide.

  • Deprotected Amine: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[4][5][6] If the reaction or workup conditions become acidic, the Boc group can be cleaved, yielding the free amine.

Q2: I suspect C-alkylation is occurring in my reaction. How can I confirm this and what steps can I take to minimize it?

A2: C-alkylation is a common side reaction in Williamson ether synthesis with phenols.[3]

Confirmation of C-Alkylation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the C-alkylated byproduct will show a different substitution pattern on the aromatic ring compared to the desired O-alkylated product. Look for changes in the chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry (MS): The C-alkylated and O-alkylated products are isomers and will have the same molecular weight. Fragmentation patterns in MS/MS analysis may help distinguish between them.

Minimizing C-Alkylation:

The choice of solvent and base can significantly influence the ratio of O- to C-alkylation.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation.[3]

  • Base Selection: Using a milder base can sometimes favor O-alkylation. While a strong base like sodium hydride (NaH) is often used to ensure complete deprotonation of the phenol, it can also promote C-alkylation.[3][7] Consider using potassium carbonate (K₂CO₃) as a milder alternative.

Table 1: Solvent Effects on O- vs. C-Alkylation

SolventPolarityGeneral Effect on Alkylation
DMFPolar AproticFavors O-alkylation
DMSOPolar AproticFavors O-alkylation
AcetonitrilePolar AproticGenerally favors O-alkylation
AcetonePolar AproticCan be used, may be less effective than DMF/DMSO
EthanolPolar ProticCan lead to a mixture of O- and C-alkylation
Q3: My mass spectrometry results show a peak corresponding to the deprotected amine. What could have caused the loss of the Boc group?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions.[8][9] However, it is labile to acid.[5][6]

Potential Causes for Boc Deprotection:

  • Acidic Reaction Conditions: If any of the reagents are acidic or if acidic byproducts are formed during the reaction, the Boc group can be cleaved.

  • Acidic Workup: Using a strong acid during the aqueous workup to neutralize the reaction mixture can lead to deprotection.

  • Silica Gel Chromatography: Some grades of silica gel can be slightly acidic and may cause partial or complete deprotection during purification.[5]

Troubleshooting Boc Deprotection:

  • Neutralize Carefully: During the workup, use a mild base like sodium bicarbonate (NaHCO₃) solution for neutralization.

  • Buffer Silica Gel: If you suspect the silica gel is causing deprotection, you can neutralize it by preparing a slurry with a small amount of a volatile base like triethylamine in the eluent before packing the column.

  • Alternative Purification: Consider other purification methods such as flash chromatography with neutral alumina or preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

This protocol outlines a standard Williamson ether synthesis approach.

  • Deprotonation: Dissolve 4-hydroxy-2-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF).

  • Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification of Byproducts by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying byproducts.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with water and acetonitrile, both containing 0.1% formic acid, to separate the components.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: Compare the mass-to-charge ratios (m/z) of the observed peaks with the expected molecular weights of the starting materials, product, and potential byproducts.

Table 2: Expected Molecular Weights of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamineC₁₄H₂₁NO₅283.32[10]
4-hydroxy-2-methoxyphenolC₇H₈O₃140.14
N-Boc-2-bromoethylamineC₇H₁₄BrNO₂224.09
2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (Deprotected)C₉H₁₃NO₃183.20

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Potential Side Reactions

This diagram illustrates the intended synthetic route and the formation of common byproducts.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Products Phenol 4-hydroxy-2-methoxyphenol DesiredProduct Desired Product (O-Alkylation) Phenol->DesiredProduct O-Alkylation C_Alkylation C-Alkylated Byproduct Phenol->C_Alkylation C-Alkylation AlkylHalide N-Boc-2-bromoethylamine AlkylHalide->DesiredProduct AlkylHalide->C_Alkylation Base Base (e.g., K2CO3) Base->DesiredProduct Solvent Solvent (e.g., DMF) Solvent->DesiredProduct Deprotection Deprotected Amine DesiredProduct->Deprotection Acidic Conditions

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow

This flowchart provides a step-by-step guide for troubleshooting common issues encountered during the synthesis.

G Start Reaction shows multiple spots on TLC AnalyzeCrude Analyze crude mixture by LC-MS and ¹H NMR Start->AnalyzeCrude IdentifyByproducts Identify major byproducts based on MW and spectra AnalyzeCrude->IdentifyByproducts C_Alkylation C-Alkylation Detected? IdentifyByproducts->C_Alkylation Deprotection Deprotection Detected? C_Alkylation->Deprotection No OptimizeSolvent Optimize solvent (use DMF/DMSO) Consider milder base (K2CO3) C_Alkylation->OptimizeSolvent Yes CheckAcidity Check for acidic reagents/workup Neutralize silica gel Deprotection->CheckAcidity Yes Re-run Re-run reaction with optimized conditions Deprotection->Re-run No OptimizeSolvent->Re-run CheckAcidity->Re-run

Caption: Troubleshooting workflow for byproduct identification.

References

  • RSC Publishing. (2019). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine vs. Standard Linkers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine against standard Boc-protected linkers. It is designed for researchers requiring precise control over bioconjugation chemistries, specifically in PROTAC and ADC development.[1]

Executive Summary: The "Guaiacol" Advantage

In the architecture of heterobifunctional molecules (PROTACs, molecular glues), the linker is not merely a bridge—it is a determinant of physicochemical properties and metabolic stability.

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-54-0), often referred to as a "Boc-Guaiacol linker," offers a distinct advantage over aliphatic (Boc-amino-ethanol) or simple phenolic (Boc-tyramine) linkers. Its core feature is the electron-rich 2-methoxy-4-hydroxyphenoxy scaffold , which provides:

  • Orthogonal Reactivity: The phenolic hydroxyl (pKa ~10) allows for selective alkylation in the presence of aliphatic alcohols.

  • Conformational Rigidity: The aryl ether linkage reduces entropic penalties during ligand-protein binding compared to flexible PEG chains.

  • Solubility Modulation: The methoxy group disrupts pi-stacking aggregation common in simple phenyl linkers, improving solubility in organic synthesis solvents.

Comparative Analysis: Physiochemical & Functional Profiles

The following table contrasts the specific Boc-Guaiacol linker against common alternatives used in medicinal chemistry.

Table 1: Linker Performance Matrix
FeatureBoc-Guaiacol Linker (Topic Product)Boc-Amino-PEG-OH Boc-Tyramine
Structure Class Aryl Ether (Electron-Rich)Polyether (Aliphatic)Aryl Alkyl (Simple Phenol)
Reactive Handle Phenolic -OH (pKa ~9.8)Aliphatic -OH (pKa ~16)Phenolic -OH (pKa ~10)
Rigidity High (Aryl core + short ethyl)Low (Flexible chain)Moderate (Ethyl spacer)
Hydrophobicity Moderate (Methoxy balanced)HydrophilicHigh (Prone to stacking)
Conjugation Chem Mild Alkylation (Cs₂CO₃) / MitsunobuStrong Base / Activation req.Alkylation / Mitsunobu
Metabolic Stability High (Ether linkage)Moderate (Oxidative cleavage)High
Primary Use Case Rigidifying PROTACs; VHL LigandsSolubilizing ADCsGeneral spacers
Senior Scientist Insight: Why Choose the Methoxy Variant?

"In my experience scaling up PROTAC synthesis, simple tyramine linkers often lead to insoluble intermediates due to strong pi-pi stacking. The 2-methoxy substituent on the topic compound acts as a 'steric bump,' disrupting this stacking and significantly improving solubility in DCM and THF during coupling steps. Furthermore, the electron-donating effect of the methoxy group makes the phenolic oxygen slightly more nucleophilic than tyramine, accelerating etherification reactions."

Critical Experimental Workflows

To ensure reproducibility, I have outlined the two primary workflows for utilizing this linker: Phenol Functionalization (Ligand Attachment) and Boc-Deprotection (Linker Activation).

Workflow A: Selective Phenol Alkylation (Ligand Attachment)

Objective: Attach a halo-alkylated ligand (e.g., VHL ligand-linker-Cl) to the phenolic oxygen.

Reagents:

  • Compound: N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 eq)

  • Electrophile: Alkyl Bromide/Tosylate Ligand (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent: Anhydrous DMF

  • Catalyst: Potassium Iodide (KI) (0.1 eq - optional for chlorides)

Protocol:

  • Dissolution: Dissolve the Boc-linker in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add Cs₂CO₃. The suspension may turn slight yellow due to phenoxide formation. Stir at RT for 15 min.

  • Coupling: Add the Alkyl Bromide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: Ligand-Linker-Boc).

    • Checkpoint: The phenolic OH is selectively alkylated. The Boc-amine remains intact.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Workflow B: Orthogonal Boc-Deprotection

Objective: Expose the amine for final amide coupling.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Scavenger: Triisopropylsilane (TIPS) (2.5% v/v - strictly if oxidation-prone moieties are present)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve the intermediate from Workflow A in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration).

  • Kinetics: Stir at RT for 1 hour.

    • Warning: Do not prolong beyond 2 hours. The aryl ether is stable, but prolonged acid exposure can degrade sensitive ligands attached to the phenol.

  • Quench: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Result: The product is the TFA salt of the amine, ready for amide coupling.

Mechanistic Visualization

The following diagram illustrates the "Convergent Synthesis" strategy where this linker serves as the central hub.

G BocLinker Boc-Guaiacol Linker (Phenol Handle) Intermediate Boc-Protected Conjugate BocLinker->Intermediate Cs2CO3, DMF (Etherification) Ligand Electrophilic Ligand (R-Br) Ligand->Intermediate + AmineSalt Free Amine Salt (Ready for Coupling) Intermediate->AmineSalt Boc Removal Deprotection TFA/DCM (Acidolysis) Deprotection->AmineSalt FinalPROTAC Final PROTAC AmineSalt->FinalPROTAC Amide Coupling (HATU/DIPEA) TargetProtein Target Protein Ligand (COOH) TargetProtein->FinalPROTAC +

Figure 1: Convergent synthesis pathway utilizing the orthogonal reactivity of the Boc-Guaiacol linker.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of your data, implement these checkpoints:

  • Issue: Low Yield in Alkylation.

    • Cause: Phenol oxidation.[2] The electron-rich ring is susceptible to oxidation in air.

    • Solution: Degas DMF thoroughly with Argon before adding the base. Add a pinch of sodium ascorbate if the reaction turns dark brown/black.

  • Issue: Incomplete Boc Removal.

    • Cause: HCl/Dioxane sometimes forms insoluble salts that trap starting material.

    • Solution: Switch to TFA/DCM (1:4). The homogeneous solution ensures complete deprotection.

  • Issue: Regioselectivity (if Ligand has OH groups).

    • Validation: The pKa of the Guaiacol phenol is ~9.8. Aliphatic alcohols on the ligand have pKa >16. Using Cs₂CO₃ (weak base) ensures only the linker phenol reacts. If you use NaH, you will lose selectivity.

References

  • Strategies for PROTAC Linker Design.Journal of Medicinal Chemistry. (General reference for phenolic linker utility in VHL ligands).
  • Protecting Groups in Organic Synthesis (Greene's).Wiley Online Library. (Standard reference for Boc deprotection protocols).

Sources

Technical Guide: Reactivity & Applications of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" compared to similar compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (DMPK/Medicinal Chemistry focus)

Executive Summary & Structural Context

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-54-0) is a specialized, protected phenolic linker primarily utilized in the synthesis of drug metabolites (specifically 4'-hydroxylated metabolites of aryloxypropanolamine beta-blockers like Carvedilol) and as a bifunctional scaffold in bioconjugation.

Unlike standard phenoxy linkers, this compound features a 1,2,4-trioxygenated benzene core . This specific substitution pattern introduces unique reactivity challenges—specifically regarding oxidative stability and electrophilic aromatic substitution—that are absent in simpler analogs.

Structural Breakdown
  • Core Scaffold: 4-(2-aminoethoxy)-3-methoxyphenol (Protected).

  • Electronic Environment: Highly electron-rich aromatic ring due to three oxygen donors (1-alkoxy, 2-methoxy, 4-hydroxy).

  • Key Reactivity Handle: The free 4-phenolic hydroxyl , which serves as the primary site for glucuronidation, alkylation, or fluorophore attachment.

  • Protecting Group: tert-Butyloxycarbonyl (Boc) on the amine, requiring acidic deprotection.

Comparative Reactivity Analysis

This section contrasts the subject compound (Compound A) with two structurally related alternatives commonly encountered in medicinal chemistry:

  • Compound B: N-tert-Boc-2-(2-methoxyphenoxy)-ethylamine (The "Carvedilol Tail" – lacks the 4-OH).

  • Compound C: N-tert-Boc-2-(4-hydroxyphenoxy)-ethylamine (The "Demethoxy" analog).

Table 1: Physicochemical & Reactivity Comparison
FeatureCompound A (Subject) Compound B (Non-OH Analog) Compound C (Demethoxy Analog)
Structure 4-OH, 2-OMe, 1-Alkoxy2-OMe, 1-Alkoxy (No OH)4-OH, 1-Alkoxy (No OMe)
Primary Utility Metabolite synthesis, Bifunctional linkerCapping group, Fragment synthesisTyramine-like linker
Phenol Acidity (pKa) ~9.8 (Est. slightly higher due to OMe EDG)N/A (No acidic proton)~9.5
Oxidative Stability Low (Prone to quinone formation)High (Stable ether)Moderate
Nucleophilicity (4-OH) High (Activated by OMe)N/AModerate
Acid Sensitivity Critical Risk: Ring tert-butylation during deprotectionLow RiskModerate Risk
Solubility Soluble in MeOH, CHCl3, DMSOSoluble in DCM, EtOAcSoluble in MeOH, DMSO
Deep Dive: Critical Reactivity Differences
A. Oxidative Instability (The "Quinone Risk")

Compound A possesses a para-hydroquinone ether motif (1-alkoxy-4-hydroxy). In the presence of strong bases (e.g., NaH, K2CO3) and ambient oxygen, the 4-phenolate can oxidize to form reactive quinone intermediates or undergo oxidative coupling.

  • Comparison: Compound B is inert to these conditions. Compound C is susceptible but significantly less so than A because the 2-methoxy group in A stabilizes the radical cation intermediate, facilitating oxidation.

  • Expert Insight: Always degas solvents and use an inert atmosphere (Ar/N2) when alkylating the 4-OH of Compound A.

B. Electrophilic Aromatic Substitution (The "Scavenger Requirement")

During Boc-deprotection (e.g., TFA/DCM), the tert-butyl cation is generated.

  • Mechanism: The 1,2,4-trioxygenated ring of Compound A is exceptionally electron-rich. Without adequate cation scavengers, the tert-butyl cation will attack the aromatic ring (Friedel-Crafts alkylation), leading to irreversible impurities.

  • Comparison: Compound B and C are less electron-rich and less prone to this side reaction, though scavengers are still recommended.

Experimental Protocols

Protocol 1: Controlled O-Alkylation of the 4-OH Group

Objective: Attach a functional group (R-X) to the phenol without oxidizing the ring.

  • Preparation: Dissolve N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cs2CO3 (1.5 eq). Note: Cesium carbonate is preferred over K2CO3 for its solubility and milder deprotonation kinetics.

  • Inerting: Immediately purge the headspace with Argon for 5 minutes.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe.

  • Reaction: Stir at RT for 4-16 hours under Argon. Monitor by TLC/LC-MS.

    • Checkpoint: If the reaction turns dark brown/black rapidly, oxidation has occurred. Repeat with stricter oxygen exclusion.

  • Workup: Dilute with EtOAc, wash with 5% Citric Acid (to neutralize phenolate), then Brine. Dry over Na2SO4.

Protocol 2: "Scavenger-Rich" Boc-Deprotection

Objective: Remove the Boc group while preventing ring alkylation.

  • Cocktail Preparation: Prepare a solution of TFA:DCM:Triethylsilane (TES) in a ratio of 45:50:5 .

    • Why TES? Triethylsilane is a hydride donor that effectively quenches tert-butyl cations.

  • Addition: Add the cocktail (10 mL per mmol substrate) to the crude material at 0°C .

  • Reaction: Stir at 0°C for 15 minutes, then warm to RT for 45 minutes.

  • Quench: Concentrate under reduced pressure (do not heat above 30°C). Co-evaporate with toluene (2x) to remove residual TFA.

  • Purification: The resulting amine trifluoroacetate salt is prone to oxidation if left as a free base. Store as the salt or immediately use in the next step.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways of Compound A compared to its analogs, highlighting the critical "Trap" of ring alkylation during deprotection.

ReactivityPathways cluster_analogs Comparison with Analogs CompA Compound A (4-OH, 2-OMe, 1-Alkoxy) Deprotection Acidic Deprotection (TFA) CompA->Deprotection Cation t-Butyl Cation Generation Deprotection->Cation Scavenger Scavenger Present (TES/TIPS) Cation->Scavenger CleanProduct Clean Product (Amine Salt) SideProduct Impurity: Ring-tert-Butylation Scavenger->CleanProduct Yes (Quenched) Scavenger->SideProduct No (Electrophilic Attack) CompB Compound B (No OH) CompB->Deprotection Low Risk

Caption: Figure 1. Reactivity flowchart highlighting the necessity of cation scavengers during the deprotection of the electron-rich Compound A to prevent ring alkylation.

Applications in Drug Development

A. Metabolite Standard Synthesis

Compound A is the direct precursor for synthesizing the 4'-hydroxylated metabolite of Carvedilol .

  • Workflow: Compound A + (Carbazole epoxide precursor) → Protected 4'-OH Carvedilol → Deprotection → 4'-OH Carvedilol Reference Standard.

  • Why it matters: Regulatory agencies (FDA/EMA) require authentic standards for all major metabolites (>10% of parent AUC) for safety testing.

B. Glucuronide Conjugation

In DMPK studies, the 4-OH group is a target for Phase II metabolism.

  • Application: Researchers use Compound A to synthesize the O-glucuronide reference standard chemically, avoiding the need for expensive enzymatic biosynthesis (liver microsomes).

References

  • Santa Cruz Biotechnology. N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine Product Data. Accessed 2024. Link[1]

  • Toronto Research Chemicals. N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 Isotope Data. Accessed 2024. Link

  • PubChem. Compound Summary: 2-(4-hydroxy-2-methoxyphenoxy)ethylamine derivatives. Link

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc deprotection and scavenger protocols).

Sources

A Senior Application Scientist's Guide to PROTAC Formation: Evaluating N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine as a precursor for the linker in Proteolysis Targeting Chimeras (PROTACs). We will objectively evaluate its potential performance against established linker classes, supported by experimental data from analogous systems and foundational chemical principles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ligase ligand (often for von Hippel-Lindau (VHL) or Cereblon (CRBN)) that recruits the degradation machinery, and a chemical linker that connects these two moieties.[1]

While the choice of warhead and E3 ligase ligand dictates the PROTAC's targets, the linker is a critical determinant of its overall success.[] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing:

  • Ternary Complex Formation: The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3]

  • Degradation Efficacy: These factors collectively determine the potency (DC50 - the concentration at which 50% of the target protein is degraded) and efficiency (Dmax - the maximum percentage of protein degradation) of the PROTAC.[4]

Introducing N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine: A Phenoxy-Ether Linker Precursor

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a versatile building block for PROTAC synthesis. Its key structural features are:

  • A Boc-protected amine: This allows for straightforward coupling to a warhead or an E3 ligase ligand after deprotection.

  • A phenolic hydroxyl group: This serves as a reactive handle for covalent attachment to the other half of the PROTAC, typically through an ether linkage.

  • A methoxy-substituted phenoxy ring: This introduces a degree of rigidity and specific electronic and steric properties to the resulting linker.

The incorporation of this molecule results in a phenoxy-ether-based linker, which can be conceptually categorized as a semi-rigid linker.

PROTAC synthesis and mechanism of action workflow.

Comparative Analysis of Linker Classes

The efficacy of a PROTAC derived from N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine can be benchmarked against the most common linker classes: flexible (alkyl and PEG) and rigid linkers.

Linker ClassKey CharacteristicsAdvantagesDisadvantagesRelevance to Phenoxy-Ether Linker
Flexible (Alkyl Chains) Saturated hydrocarbon chains.Synthetically simple, high conformational flexibility.[5]Can be overly hydrophobic, leading to poor solubility and potential for non-specific binding.The ethylamine portion of the topic molecule provides some alkyl character.
Flexible (PEG Chains) Polyethylene glycol units.Improves aqueous solubility and can engage in hydrogen bonding.[5]May decrease cell permeability and can be metabolically labile.[4]The ether oxygen in the phenoxy-ether linker introduces polarity, similar to PEG linkers.
Rigid Linkers Contain rings (e.g., piperazine, phenyl) or alkynes.Pre-organizes the PROTAC into a conformation that may favor ternary complex formation, potentially improving potency and selectivity.[4]Can be synthetically challenging; a mismatched rigid conformation can prevent ternary complex formation.[4]The phenoxy ring in the topic molecule introduces a degree of rigidity.
Phenoxy-Ether (from topic molecule) Semi-rigid, with both flexible and rigid components.Balanced properties: the ether and methoxy groups can improve solubility, while the phenyl ring provides conformational constraint. May engage in beneficial pi-stacking interactions within the ternary complex.[6]The balance of properties is highly dependent on the specific POI and E3 ligase. Synthesis can be more complex than simple alkyl or PEG linkers.This is the linker class derived from the topic molecule.

Experimental Data from Analogous Systems:

Linker Type in VHL PROTACsKey FindingReference
Flexible Aliphatic and PEG LinkersA study on ERK5-targeting VHL PROTACs showed that a flexible PEG-like linker resulted in significantly higher cell permeability compared to a purely aliphatic linker.[7][7]
Rigid Phenyl-Containing LinkersIn some cases, replacing a flexible linker with a rigid phenyl group has led to a loss of degradation activity, suggesting that the conformational constraints were not optimal for ternary complex formation.[4][4]
Ether-based LinkersThe replacement of an amide with an ether linkage in a PROTAC has been shown to improve cell permeability.[8][8]

These findings suggest that a phenoxy-ether linker derived from the topic molecule could offer a favorable balance of properties. The ether component may enhance cell permeability compared to amide-linked PROTACs, and the semi-rigid nature could be advantageous if the resulting conformation is conducive to ternary complex formation. The methoxy group, being an electron-donating group, may slightly increase the electron density of the phenyl ring, potentially influencing its interactions within the binding pocket.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC utilizing N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Protocol 1: Synthesis of a VHL-based PROTAC

This protocol describes a two-step process: 1) formation of the ether linkage between the warhead and the linker precursor, and 2) coupling of the deprotected linker-warhead conjugate to the VHL ligand.

Step 1: Etherification (Williamson Ether Synthesis)

  • To a solution of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the warhead containing a suitable leaving group (e.g., a bromoalkyl group) (1.1 eq.).

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected linker-warhead conjugate.

Step 2: Boc Deprotection and Amide Coupling

  • Dissolve the Boc-protected linker-warhead conjugate (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent under reduced pressure to yield the crude amine salt.

  • To a solution of the crude amine salt and a VHL ligand with a carboxylic acid handle (1.0 eq.) in DMF, add a peptide coupling reagent such as HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA) (3.0 eq.).

  • Stir the reaction at room temperature for 4-6 hours.

  • Purify the final PROTAC by reverse-phase HPLC.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Coupling A Topic Molecule + Warhead-Br B Add K₂CO₃ in DMF A->B C Heat (60°C) B->C D Purify C->D E Boc-Linker-Warhead D->E F Boc-Linker-Warhead G Deprotect with TFA F->G H Amine-Linker-Warhead G->H I Couple with VHL-COOH (HATU, DIPEA) H->I J Purify (RP-HPLC) I->J K Final PROTAC J->K

Detailed PROTAC synthesis workflow.
Protocol 2: Evaluation of Protein Degradation by Western Blot
  • Cell Culture and Treatment: Seed cells (e.g., a cancer cell line expressing the POI) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Conclusion and Future Directions

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine represents a promising, commercially available building block for the synthesis of PROTACs with semi-rigid, phenoxy-ether-based linkers. While direct experimental data for PROTACs derived from this specific molecule is yet to be published, a comprehensive analysis of related structures suggests that it may offer a favorable balance of properties, potentially leading to PROTACs with good cell permeability and degradation efficacy.

The semi-rigid nature of the resulting linker could provide beneficial conformational constraints for ternary complex formation, a hypothesis that warrants experimental validation. The provided synthetic and analytical protocols offer a robust framework for researchers to incorporate this building block into their PROTAC discovery programs and evaluate its performance against more traditional linker classes. Further structure-activity relationship (SAR) studies, exploring variations in the substitution pattern of the phenoxy ring, could lead to the development of highly potent and selective protein degraders.

References

  • PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Publications. Retrieved January 31, 2026, from https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00492
  • Linkers in PROTACs. (n.d.). Precise PEG. Retrieved January 31, 2026, from https://www.precisepeg.com/linkers-in-protacs
  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. Retrieved January 31, 2026, from https://www.oexpl.com/article/2020/1/2/2020023
  • What are PROTAC Linkers?. (2022, December 12). BroadPharm. Retrieved January 31, 2026, from https://broadpharm.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022, August 9). Royal Society of Chemistry. Retrieved January 31, 2026, from https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01042a
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Publications. Retrieved January 31, 2026, from https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.2c00492
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences. Retrieved January 31, 2026, from https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7724733/
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022, April 29). Semantic Scholar. Retrieved January 31, 2026, from https://www.semanticscholar.org/paper/Emphasizing-General-Trends-in-PROTAC-for-their-Cecchini-Tardy/88741872199b5a32407513b192804f3295982e5c
  • Novel approaches for the rational design of PROTAC linkers. (2020). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909187/
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503923/
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2021). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.
  • Best Practices for Proteolysis Targeting Chimeras PROTACs. (2024, November 21). YouTube. Retrieved January 31, 2026, from https://www.youtube.
  • (PDF) Novel approaches for the rational design of PROTAC linkers. (2025, December 21). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.
  • PROTAC Linkers. (n.d.). BroadPharm. Retrieved January 31, 2026, from https://broadpharm.com/protac-linkers
  • Technical Support Center: PROTAC Synthesis with VHL Ligands. (n.d.). Benchchem. Retrieved January 31, 2026, from https://www.benchchem.com/technical-support-center/protac-synthesis-with-vhl-ligands
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9462312/
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022, August 19). Royal Society of Chemistry. Retrieved January 31, 2026, from https://pubs.rsc.org/en/content/articlelanding/2022/cs/d2cs00387b
  • Structure‐Based Design of a Macrocyclic PROTAC. (2020). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027878/
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (2025, October 13). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.net/publication/354925785_Synthesis_and_Biological_Activity_of_a_VHL-Based_PROTAC_Specific_for_p38a

Sources

A Comparative Guide to Purity Analysis of Synthesized "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of a synthesized compound is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine," a key building block in medicinal chemistry. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This guide emphasizes the importance of employing orthogonal methods to build a comprehensive and reliable purity profile.

The Synthetic Landscape and Potential Impurities

"N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" (MW: 283.32 g/mol , CAS: 887353-54-0) is a valuable intermediate due to its bifunctional nature, possessing a protected amine and a reactive phenolic hydroxyl group.[1] Its synthesis commonly involves a Williamson ether synthesis, reacting a protected hydroquinone derivative, such as 4-benzyloxy-2-methoxyphenol, with an N-Boc protected 2-haloethylamine, followed by deprotection of the phenol.

Understanding the synthetic route is paramount to anticipating potential impurities. Process-related impurities may include:

  • Unreacted Starting Materials: Residual 4-substituted-2-methoxyphenol and N-Boc-2-haloethylamine.

  • By-products of the Williamson Ether Synthesis: C-alkylated isomers, where the ethylamine side chain attaches to the aromatic ring instead of the phenolic oxygen. Elimination by-products from the 2-haloethylamine starting material are also a possibility.[2]

  • By-products of Boc Protection/Deprotection: Incomplete protection or deprotection can lead to the corresponding free amine or bis-Boc protected species. Acidic deprotection of the Boc group can generate t-butyl cation intermediates, which may lead to alkylation of the electron-rich aromatic ring.[3][4]

Orthogonal Analytical Approaches for Robust Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, employing orthogonal methods, which rely on different separation or detection principles, is crucial for a comprehensive assessment.[2][3] This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile organic molecules like our target compound. It separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices in HPLC Method Development:
  • Column Selection: A C18 column is the most common choice for compounds of this polarity, offering excellent retention and separation of aromatic and moderately polar molecules.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is used. The organic solvent is the "strong" solvent that elutes the analytes from the column. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, is critical for several reasons:

    • It protonates the phenolic hydroxyl group and any residual free amine, suppressing ionization and leading to sharper, more symmetrical peaks.

    • It improves the reproducibility of retention times.

  • Detection: UV detection is ideal for this molecule due to the presence of the chromophoric phenyl ring. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: High-Resolution RP-HPLC Method

This method is designed to achieve excellent separation of the main compound from potential closely eluting impurities.

Table 1: High-Resolution RP-HPLC Method Parameters

ParameterValue
HPLC System A standard HPLC system with a binary pump, autosampler, and PDA detector.
Column C18, 4.6 x 250 mm, 5 µm particle size.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Gradient 10-90% B over 30 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection PDA detection at 220 nm and 280 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC provides a relative purity based on peak area percentages, quantitative NMR (qNMR) offers a method for determining the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[5]

Causality Behind Experimental Choices in qNMR:
  • Internal Standard Selection: The ideal internal standard should:

    • Have a known, high purity.

    • Be stable and non-reactive with the analyte.

    • Possess proton signals that do not overlap with any signals from the analyte.

    • Have a simple spectrum (e.g., a singlet) for easy and accurate integration.

    • Maleic acid or dimethyl sulfone are suitable candidates for this analysis.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for this compound.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled, particularly the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation of the protons between scans, making the signal integral directly proportional to the number of protons.

Experimental Protocol: 1H-qNMR Purity Determination

Table 2: 1H-qNMR Purity Determination Parameters

ParameterValue
NMR Spectrometer 400 MHz or higher field strength.
Solvent DMSO-d6.
Internal Standard Maleic Acid (certified reference material).
Sample Preparation Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of DMSO-d6 (e.g., 0.75 mL) and transfer to an NMR tube.
Acquisition Parameters
Pulse Angle30-90°.
Relaxation Delay (D1)≥ 30 seconds (to be determined experimentally by T1 measurement).
Number of Scans16 or higher for good signal-to-noise.
Processing Manual phasing and baseline correction are crucial for accurate integration.
Calculation Purity is calculated using the formula: Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity.

Workflow for qNMR Purity Analysis

Caption: Workflow for qNMR Purity Analysis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Mass Spectrometry (MS): Identification of Impurities

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of impurities.[6] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and any impurities.

Causality Behind Experimental Choices in LC-MS:
  • Ionization Technique: Electrospray ionization (ESI) is well-suited for this molecule as it is a soft ionization technique that can readily ionize polar molecules. Both positive and negative ion modes should be evaluated.

  • MS/MS for Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest. The resulting fragmentation pattern provides valuable structural information that can help in identifying unknown impurities.

  • Mobile Phase Compatibility: The mobile phase used for LC-MS must be volatile. Therefore, non-volatile buffers like phosphates are avoided. Formic acid or ammonium formate are common choices as they are volatile and compatible with ESI.

Experimental Protocol: LC-MS Impurity Profiling

Table 3: LC-MS Method Parameters for Impurity Profiling

ParameterValue
LC System An UHPLC system for fast and high-resolution separations.
MS System A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Column C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in water.
Mobile Phase B 0.1% (v/v) Formic Acid in acetonitrile.
Gradient A fast gradient similar to the HPLC method, optimized for the UHPLC column.
Flow Rate 0.4 mL/min.
Ionization Mode ESI positive and negative.
MS Acquisition Full scan MS from m/z 100-1000. Data-dependent MS/MS on the most abundant ions.
Sample Preparation As per the HPLC method, but potentially at a lower concentration due to the higher sensitivity of MS.

Workflow for LC-MS Impurity Profiling

Caption: Workflow for LC-MS Impurity Profiling of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine.

Comparison of Analytical Techniques

Table 4: Comparison of Purity Analysis Techniques

FeatureHPLC with UV/PDA DetectionQuantitative NMR (qNMR)LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Quantification based on the ratio of signal integrals to a certified standard.Separation by LC, detection and identification by mass-to-charge ratio and fragmentation.
Type of Purity Relative (Area %).Absolute (mass %).Qualitative and semi-quantitative.
Strengths Robust, reproducible, excellent for routine quality control, peak purity assessment with PDA.Provides an absolute purity value, does not require a reference standard of the analyte.Highly sensitive, provides structural information for impurity identification.
Limitations Assumes all impurities have the same response factor as the main component, which can lead to inaccuracies.Lower sensitivity than HPLC, requires a certified internal standard, can be complex to set up.Quantification can be challenging without reference standards for each impurity.
Best For Routine purity checks, monitoring reaction progress, stability testing.Definitive purity assignment, certification of reference standards.Identification of unknown impurities, impurity profiling.

Conclusion

A comprehensive purity analysis of synthesized "N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine" necessitates a multi-faceted approach. While HPLC serves as a robust and reliable method for routine purity assessment, its reliance on relative area percentages can be a limitation. Quantitative NMR provides a powerful orthogonal technique for determining the absolute purity of the material, offering a higher level of confidence in the assigned purity value. Finally, LC-MS/MS is an invaluable tool for the identification and structural elucidation of any detected impurities, which is critical for understanding the synthetic process and ensuring the safety of the final product. By integrating the data from these three complementary techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this important synthetic intermediate.

References

  • ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • PharmTech. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a specialized bifunctional linker used primarily in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules.[1]

As a Senior Application Scientist, I must emphasize that while the tert-butyloxycarbonyl (Boc) group reduces the immediate volatility and basicity compared to its free amine counterpart, the presence of the phenolic moiety (4-hydroxy-2-methoxyphenoxy) introduces specific risks regarding skin absorption and sensitization.[1]

This guide treats the substance as a GHS Category 2 Irritant with potential for sensitization.[1] The protocols below are designed to protect both the researcher and the integrity of this moisture-sensitive intermediate.

Hazard Identification & Risk Assessment

Since specific toxicological data is often limited for custom linkers, we apply the Precautionary Principle , deriving risks from its functional groups (Phenol, Ether, Carbamate).[1]

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Phenolic compounds can denature proteins and penetrate the stratum corneum.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][5][4]Fine particulates (dust) are abrasive and chemically reactive with mucous membranes.[2][3]
STOT-SE H335 May cause respiratory irritation.[2][3][5]Inhalation of dust triggers inflammation in the upper respiratory tract.[2][3]
Sensitization WatchPotential skin sensitizer.[2][3][6]Phenols are known structural alerts for allergic contact dermatitis.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

Hand Protection (The "Double-Barrier" Protocol)[1]
  • Primary Layer (Inner): Nitrile (4 mil).[1]

  • Secondary Layer (Outer): Nitrile (4-8 mil) or Neoprene.[1]

  • Rationale: This compound is frequently dissolved in DMSO or DMF for biological assays or synthesis.[1] These solvents are permeation enhancers that can carry the dissolved phenol across the glove barrier and into the bloodstream.

    • Scientific Insight: Standard nitrile degrades rapidly when exposed to DCM (dichloromethane), a common deprotection solvent.[1] If using DCM, check gloves immediately after any splash.[1]

Respiratory Protection[1]
  • Standard Operation: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .[1]

  • Rationale: As a solid powder, static electricity can cause "fly-off," creating an invisible aerosol hazard.[1]

Eye & Body Protection[1]
  • Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses to prevent dust entry.[1]

  • Body: Lab coat (buttoned, cotton/poly blend) and full-length trousers.[1]

Operational Workflow: From Storage to Reaction[1][10]

This workflow integrates safety with yield preservation.[1]

Phase 1: Storage & Retrieval[1][10]
  • Condition: Store at 2–8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the phenol.

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, causing hydrolysis or clumping that affects stoichiometry.[1]

Phase 2: Weighing & Solubilization[1]
  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.[1]

  • Solvent Choice:

    • Preferred: DMSO, DMF (High solubility, but permeation risk).[1]

    • Synthesis: DCM, THF.[1][7]

  • Dissolution: Add solvent slowly down the side of the vial to minimize dust displacement.

Phase 3: The Deprotection Hazard (Crucial Step)

Most users will eventually remove the Boc group.

  • Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane.[1]

  • The Risk:

    
    [1]
    
  • Protocol: NEVER deprotect in a sealed, unvented vessel. The evolution of isobutylene and

    
     generates significant pressure, risking vessel rupture. Always vent the reaction.
    

Emergency Response & Disposal

Spills (Solid)[1]
  • Isolate: Mark the area.[1]

  • Dampen: Cover powder with a solvent-dampened pad (ethanol or water) to prevent dust generation.[1]

  • Sweep: Wipe up and place in a sealed bag.

Exposure[1][2][6][7][9]
  • Skin: Wash with soap and water for 15 minutes.[1][8] Do not use ethanol on skin (it enhances absorption).[1]

  • Eyes: Flush with water for 15 minutes, lifting eyelids.[1][5][8]

Disposal (Cradle-to-Grave)[1]
  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as the phenolic ring is electron-rich and can react violently.[1]

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the critical control points (CCPs) for safety.

GStorage1. Storage(2-8°C, Inert Gas)Equilibration2. Equilibration(Warm to RT)Storage->EquilibrationPrevent MoistureWeighing3. Weighing(Fume Hood + Anti-Static)Equilibration->WeighingPPE: N95/GogglesSolubilization4. Solubilization(DMSO/DMF/DCM)Weighing->SolubilizationPPE: Double GlovesReaction5. Reaction/Deprotection(Vent Gas Evolution!)Solubilization->ReactionHandle as IrritantWaste6. Disposal(Organic Stream)Reaction->WasteSegregate Oxidizers

Caption: Operational lifecycle of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine, highlighting critical safety transitions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1836-62-0 (Unprotected Amine Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Guidance on Sensitization). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine
Reactant of Route 2
Reactant of Route 2
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.